Product packaging for 2-(4-Methylphenyl)-4(5H)-thiazolone(Cat. No.:CAS No. 722465-90-9)

2-(4-Methylphenyl)-4(5H)-thiazolone

Cat. No.: B3330575
CAS No.: 722465-90-9
M. Wt: 191.25 g/mol
InChI Key: CZSFUVWCMTVCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Methylphenyl)-4(5H)-thiazolone (CAS 722465-90-9) is an organic compound with the molecular formula C₁₀H₉NOS and a molecular weight of 191.25 g/mol. It features a thiazolone core, a privileged scaffold in medicinal chemistry known for conferring a wide range of biological activities . This structure serves as a key intermediate and pharmacophore in the design and synthesis of novel bioactive molecules. The thiazolone scaffold is recognized for its significant research value in developing antimicrobial agents. Compounds based on this structure have been explored for their action against various microbial targets, including DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication . Furthermore, thiazolone derivatives show promise in antibiofilm research , as biofilms are a major contributor to antimicrobial resistance. Thiazolidin-4-ones can inhibit biofilm formation, a critical area of study given that microbial cells within a biofilm can be up to a thousand times more resistant to antibiotics than their planktonic counterparts . In addition to antimicrobial applications, thiazolone hybrids demonstrate potent anti-inflammatory activity . Research on closely related 5-methylthiazole-thiazolidinone conjugates has identified them as a novel class of selective cyclooxygenase-1 (COX-1) inhibitors, with some compounds exhibiting inhibitory effects superior to the reference drug naproxen . The anti-inflammatory mechanism of such compounds is often linked to their ability to interact with key residues in the COX-1 enzyme active site, such as Arg 120 . The value of the thiazolone core also extends to anticancer research, where analogous structures have demonstrated antimitotic activity, inducing G2/M phase cell cycle arrest in various cancer cell lines . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of more complex pharmaceutical candidates. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NOS B3330575 2-(4-Methylphenyl)-4(5H)-thiazolone CAS No. 722465-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7-2-4-8(5-3-7)10-11-9(12)6-13-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSFUVWCMTVCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(4-Methylphenyl)-4(5H)-thiazolone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for 2-(4-Methylphenyl)-4(5H)-thiazolone is limited in publicly available scientific literature. This guide provides a comprehensive overview of its expected basic properties, synthesis, and potential biological activities based on the well-established chemistry and pharmacology of the broader class of 2-aryl-4(5H)-thiazolones.

Introduction

The 4(5H)-thiazolone core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. When substituted at the 2-position with an aryl group, such as a 4-methylphenyl (p-tolyl) moiety, the resulting 2-aryl-4(5H)-thiazolones present a class of compounds with significant potential in drug discovery. This technical guide consolidates the fundamental chemical and biological properties of this compound, providing a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyPredicted Value / RangeNotes
Molecular Formula C₁₀H₉NOS-
Molecular Weight 191.25 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white or pale yellow solidTypical for this class of compounds.
Melting Point 130-180 °CHighly dependent on purity and crystalline form. For comparison, 2-Amino-4-(p-tolyl)thiazole has a melting point of 132-136 °C.[2]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water.The aryl and thiazolone moieties confer lipophilic character.
pKa 4.0 - 5.0The thiazolone ring possesses acidic protons, with the exact pKa influenced by substituents.

Synthesis

A general and widely applicable method for the synthesis of 2-aryl-4(5H)-thiazolones involves the condensation of a thioamide with an α-haloacetic acid or its ester, followed by cyclization.

General Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of 2-aryl-4(5H)-thiazolones and can be adapted for the specific synthesis of the title compound.

Step 1: Synthesis of 4-Methylbenzothioamide (Thioamide Formation)

A mixture of 4-methylbenzonitrile (1 equivalent) and O,O-diethyl dithiophosphate (1.5 equivalents) is heated at 70-80°C for 24-48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-methylbenzothioamide.

Step 2: Cyclization to form this compound

To a solution of 4-methylbenzothioamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetic acid and sodium acetate, is added ethyl bromoacetate (1.1 equivalents). The mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then treated with a solution of sodium ethoxide in ethanol and stirred at room temperature for 1-2 hours to facilitate cyclization. The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetone) to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Cyclization 4-Methylbenzonitrile 4-Methylbenzonitrile Reaction1 Heat (70-80°C) 4-Methylbenzonitrile->Reaction1 O,O-diethyl dithiophosphate O,O-diethyl dithiophosphate O,O-diethyl dithiophosphate->Reaction1 4-Methylbenzothioamide 4-Methylbenzothioamide Reaction1->4-Methylbenzothioamide Reaction2 Reflux 4-Methylbenzothioamide->Reaction2 Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction2 Intermediate Thioimidate Intermediate Reaction2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Sodium ethoxide Sodium ethoxide Sodium ethoxide->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: General synthetic workflow for this compound.

Spectroscopic Properties

The following are the expected spectroscopic characteristics for this compound based on data from analogous 2-aryl-4-thiazolidinones and related thiazole derivatives.[3]

Spectroscopic TechniqueExpected Chemical Shifts / WavenumbersInterpretation
¹H NMR (CDCl₃, δ ppm)7.8-8.0 (d, 2H), 7.2-7.4 (d, 2H), 3.9-4.1 (s, 2H), 2.4 (s, 3H)Aromatic protons of the p-tolyl group, methylene protons of the thiazolone ring, and methyl protons.
¹³C NMR (CDCl₃, δ ppm)170-175 (C=O), 160-165 (C=N), 140-145 (Ar-C), 130-135 (Ar-C), 128-130 (Ar-CH), 125-128 (Ar-CH), 30-35 (CH₂), 21-22 (CH₃)Carbonyl, imine, aromatic, methylene, and methyl carbons.
IR (KBr, cm⁻¹)3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1720-1700 (C=O stretch), 1610-1590 (C=N stretch), 1500-1400 (Ar C=C stretch)Characteristic vibrational modes of the functional groups present.
Mass Spectrometry [M]⁺ at m/z 191Molecular ion peak corresponding to the molecular weight.

Biological Activities and Potential Applications

Thiazole and thiazolidinone derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are lacking, the core structure is associated with several therapeutic potentials.

  • Antimicrobial Activity: Many thiazole derivatives have demonstrated potent antibacterial and antifungal properties.[4]

  • Anticancer Activity: The 4-thiazolidinone scaffold is a well-known pharmacophore in the design of anticancer agents. Some derivatives have been shown to inhibit various cancer cell lines.[5][6]

  • Anti-inflammatory Activity: Certain thiazolidinone derivatives have been investigated for their anti-inflammatory effects.

Potential Mechanism of Action: EGFR Inhibition

Some 2-aryl-thiazol-4-one derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6][7] The binding of these compounds to the ATP-binding site of the EGFR kinase domain can block downstream signaling pathways that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Thiazolone 2-(4-Methylphenyl)- 4(5H)-thiazolone Thiazolone->EGFR Inhibits ATP ATP ATP->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Potential inhibitory action on the EGFR signaling pathway.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this particular molecule is scarce, this guide provides a foundational understanding of its expected chemical and physical properties, a general synthetic route, and its likely biological activities based on the extensive research on related 2-aryl-4(5H)-thiazolones. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

A Comprehensive Technical Guide to 2-(4-Methylphenyl)thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-methylphenyl)thiazolidin-4-one, a heterocyclic compound belonging to the thiazolidin-4-one class. This family of compounds is of significant interest in medicinal chemistry due to its versatile biological activities. This document covers the chemical structure, IUPAC nomenclature, synthetic protocols, and a summary of the biological activities of related derivatives.

Chemical Structure and IUPAC Name

The chemical name 2-(4-Methylphenyl)-4(5H)-thiazolone is best understood under the systematic nomenclature for heterocyclic compounds. The core structure is a thiazolidin-4-one ring. The "(5H)" designation in the original query is somewhat unconventional for this scaffold, with "thiazolidin-4-one" being the more common and accepted term for the saturated ring system with a carbonyl group at the 4th position.

Chemical Structure:

Chemical structure of 2-(4-methylphenyl)thiazolidin-4-one

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

IUPAC Name: 2-(4-Methylphenyl)thiazolidin-4-one[1]

Synonyms: 2-(p-Tolyl)thiazolidin-4-one

Molecular Formula: C₁₀H₁₁NOS

Molecular Weight: 193.27 g/mol

Synthesis of 2-(4-Methylphenyl)thiazolidin-4-one

The synthesis of 2-aryl-thiazolidin-4-ones is most commonly achieved through a one-pot, three-component condensation reaction. This versatile method involves the reaction of an aromatic aldehyde, an amine, and thioglycolic acid.[2][3] For the synthesis of the title compound, where the substituent at the N-3 position is a hydrogen atom, ammonia or a source of ammonia is used.

Experimental Protocol: Three-Component Condensation

This protocol is a representative method adapted from general procedures for the synthesis of 2-aryl-thiazolidin-4-ones.[2][3][4]

Materials:

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Ammonium acetate (as an ammonia source)

  • Thioglycolic acid (mercaptoacetic acid)

  • Toluene (or another suitable solvent like ethanol or DMF)[2][4]

  • Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

  • A mixture of 4-methylbenzaldehyde (1 equivalent), ammonium acetate (1.2 equivalents), and thioglycolic acid (1.1 equivalents) is refluxed in toluene.

  • The reaction is carried out using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(4-methylphenyl)thiazolidin-4-one as a solid.

Characterization:

The structure of the synthesized compound would be confirmed using standard spectroscopic methods:

  • ¹H NMR: Expected signals would include those for the aromatic protons of the p-tolyl group, the methyl protons of the p-tolyl group, the methine proton at the C2 position of the thiazolidinone ring, the methylene protons at the C5 position, and a broad singlet for the N-H proton.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon (around 170 ppm), the aromatic carbons, the methyl carbon, the C2 methine carbon, and the C5 methylene carbon.[5][6]

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching, C=O stretching of the lactam (around 1680-1710 cm⁻¹), and aromatic C-H stretching.[3][7][8]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis of 2-(4-methylphenyl)thiazolidin-4-one.

G Synthetic Workflow for 2-(4-methylphenyl)thiazolidin-4-one cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up and Purification p-Tolualdehyde p-Tolualdehyde One-pot Condensation One-pot Condensation p-Tolualdehyde->One-pot Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-pot Condensation Thioglycolic Acid Thioglycolic Acid Thioglycolic Acid->One-pot Condensation Reflux with Dean-Stark Reflux with Dean-Stark One-pot Condensation->Reflux with Dean-Stark in Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Reflux with Dean-Stark Solvent Removal Solvent Removal Reflux with Dean-Stark->Solvent Removal Reaction Completion Recrystallization Recrystallization Solvent Removal->Recrystallization Final Product 2-(4-Methylphenyl)thiazolidin-4-one Recrystallization->Final Product

Caption: One-pot, three-component synthesis of 2-(4-methylphenyl)thiazolidin-4-one.

Biological Activities and Structure-Activity Relationship (SAR)

While specific biological data for the parent compound 2-(4-methylphenyl)thiazolidin-4-one is not extensively reported, the thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[9][10][11] These activities are highly dependent on the substituents at the N-3 and C-5 positions of the ring.

Overview of Activities

Derivatives of the thiazolidin-4-one core have demonstrated significant potential as:

  • Antimicrobial agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10]

  • Anticancer agents: Showing cytotoxicity against various cancer cell lines, including breast, liver, and colon cancer.[9]

  • Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory properties.[12]

  • Antiviral agents: Including activity against HIV reverse transcriptase.[13][14]

  • Antidiabetic agents: The related thiazolidinedione structure is a well-known class of antidiabetic drugs.[10]

Quantitative Data for 2-(p-Tolyl)thiazolidin-4-one Derivatives

The following table summarizes the biological activities of various derivatives where the 2-position is substituted with a p-tolyl or a related aryl group, and the N-3 position is varied. This data provides insight into the potential of this chemical class.

Compound StructureTarget/AssayActivity (IC₅₀ / MIC)Reference
2-Phenyl-3-p-tolylthiazolidin-4-oneSynthesis ModelHigh Yield (72%)[2]
3-(2-(pyrrolidin-1-yl)ethyl)-2-p-tolylthiazolidin-4-oneAcetylcholinesterase (AChE) Inhibition (Hippocampus)IC₅₀ = 4.46 µM[5][6]
3-(2-(pyrrolidin-1-yl)ethyl)-2-p-tolylthiazolidin-4-oneAcetylcholinesterase (AChE) Inhibition (Cerebral Cortex)IC₅₀ = 6.83 µM[5][6]
2-(Aryl)-3-(pyrimidin-2-yl)-thiazolidin-4-onesAnti-HIV-RT ActivityIC₅₀ = 2.91 µM (for a 2-(2,6-dichlorophenyl) analog)[13]
2-Aryl-3-aryl-thiazolidin-4-onesAntibacterial (Klebsiella pneumoniae)MIC = 12.5 µg/mL (for an imidazole-bearing N-3 substituent)[3]
Structure-Activity Relationship (SAR) Logical Diagram

The biological activity of the 2-aryl-thiazolidin-4-one scaffold is significantly influenced by the nature and position of substituents. The following diagram illustrates these general relationships.

SAR General Structure-Activity Relationships of 2-Aryl-Thiazolidin-4-ones CoreScaffold 2-Aryl-Thiazolidin-4-one Core Position2 C2-Aryl Substituent (e.g., p-tolyl) CoreScaffold->Position2 influences Position3 N3-Substituent CoreScaffold->Position3 influences Position5 C5-Methylene Substituents CoreScaffold->Position5 influences BiologicalActivity Modulated Biological Activity (Antimicrobial, Anticancer, etc.) Position2->BiologicalActivity determines potency and selectivity Position3->BiologicalActivity critical for activity modulation Position5->BiologicalActivity can enhance or reduce activity

Caption: Key positions for substitution on the thiazolidin-4-one ring that affect biological activity.

Conclusion

2-(4-Methylphenyl)thiazolidin-4-one represents a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis via multicomponent reactions allows for the generation of diverse chemical libraries. While the biological profile of the parent N-H compound is not extensively detailed, the wealth of data on its N-3 substituted derivatives highlights the significant potential of this class of molecules. Further investigation into the specific activities of 2-(4-methylphenyl)thiazolidin-4-one and its derivatives is warranted to explore its full therapeutic potential, particularly in the development of novel antimicrobial and anticancer agents. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic system.

References

Navigating the Thiazolone Landscape: A Technical Guide to 2-(4-Methylphenyl)-4(5H)-thiazolone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties and potential synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone. Extensive database searches indicate that this specific chemical entity is not widely cataloged, lacking a dedicated CAS number and publicly available experimental data. This suggests that it may be a novel or less-studied compound.

This document provides essential information on closely related, structurally similar compounds for which data is available, offering a comparative context for researchers. Furthermore, a putative synthesis pathway for the title compound is proposed based on established methodologies for analogous thiazolone structures.

Physicochemical Data of this compound and a Comparative Analysis of Its Isomers

While no experimental data for this compound is readily available, its molecular formula is C10H9NOS, yielding a theoretical molecular weight of 191.25 g/mol . For the benefit of researchers, the following table summarizes the physicochemical properties of several commercially available and studied isomers and derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compound Not FoundC10H9NOS191.25 (Theoretical)The focus of this guide; data is not readily available.
4-(4-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one2103-90-4C10H9NOS191.25An isomeric thiazolone with a different substitution pattern.[1]
2-Amino-4-(p-tolyl)thiazole2103-91-5C10H10N2S190.26An amino-substituted isomer.[2]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized through the reaction of a thioamide with an α-haloacetic acid, a common method for constructing the 4-thiazolidinone core.

Experimental Protocol:
  • Synthesis of 4-methylbenzothioamide: 4-methylbenzonitrile is reacted with hydrogen sulfide in the presence of a base, such as sodium hydrosulfide, in a polar solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion.

  • Cyclization to form this compound: The resulting 4-methylbenzothioamide is then reacted with a 2-haloacetic acid, such as 2-chloroacetic acid, in the presence of a base (e.g., sodium acetate) and a suitable solvent (e.g., acetic anhydride). The reaction mixture is heated to facilitate the cyclization and formation of the thiazolone ring.

  • Purification: The crude product can be purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound.

The following diagram illustrates the proposed synthetic workflow.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product 4-methylbenzonitrile 4-methylbenzonitrile Thioamidation Thioamidation 4-methylbenzonitrile->Thioamidation Hydrogen Sulfide Hydrogen Sulfide Hydrogen Sulfide->Thioamidation 2-chloroacetic acid 2-chloroacetic acid Cyclization Cyclization 2-chloroacetic acid->Cyclization 4-methylbenzothioamide 4-methylbenzothioamide Thioamidation->4-methylbenzothioamide Step 1 This compound This compound Cyclization->this compound Step 2 4-methylbenzothioamide->Cyclization

Caption: Proposed synthesis of this compound.

Potential Signaling Pathways and Biological Activities

While no specific biological data exists for this compound, the thiazolidinone scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives have been reported to act as inhibitors of various enzymes and as modulators of signaling pathways. For instance, some thiazolidinone-containing compounds have been investigated for their potential as anticancer, antidiabetic, and antimicrobial agents.

The logical relationship for investigating the biological activity of a novel thiazolidinone derivative is depicted below.

G Compound This compound TargetID Target Identification Compound->TargetID InVitro In Vitro Assays TargetID->InVitro InVivo In Vivo Models InVitro->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: Drug discovery workflow for a novel compound.

This guide serves as a foundational resource for researchers interested in this compound. While direct experimental data remains elusive, the provided information on related compounds and a potential synthetic route offers a solid starting point for further investigation.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)-4(5H)-thiazolone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of these molecules relies on the efficient and controlled preparation of key starting materials. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain the necessary precursors for this compound, focusing on the preparation of 4-methylbenzaldehyde and thioglycolic acid, and their subsequent condensation to form the desired thioamide intermediate, a crucial step in the thiazolone ring formation.

Core Synthetic Pathways

The synthesis of this compound typically proceeds through a two-step process. The first critical step is the formation of a thioamide intermediate, 4-methylbenzenecarbothioamide, from 4-methylbenzaldehyde. The second step involves the cyclization of this thioamide with a derivative of thioglycolic acid to form the final thiazolone ring.

Synthesis_Pathway cluster_step1 Step 1: Thioamide Synthesis cluster_step2 Step 2: Thiazolone Ring Formation A 4-Methylbenzaldehyde D 4-Methylbenzenecarbothioamide A->D Kindler Reaction or similar B Sulfur Source (e.g., Elemental Sulfur, Na2S) B->D C Amine Source (e.g., Ammonia, Amine Salts) C->D F This compound D->F Cyclocondensation E Thioglycolic Acid or Ester E->F

Caption: General synthetic pathway for this compound.

Starting Material 1: 4-Methylbenzaldehyde (p-Tolualdehyde)

4-Methylbenzaldehyde is a commercially available aromatic aldehyde that serves as the backbone for the "2-(4-methylphenyl)" portion of the target molecule. While readily purchasable, understanding its synthesis provides deeper insight into potential impurities and alternative sourcing.

Synthesis of 4-Methylbenzaldehyde

One common laboratory and industrial method for the synthesis of 4-methylbenzaldehyde is the oxidation of p-xylene.

Tolualdehyde_Synthesis p_xylene p-Xylene tolualdehyde 4-Methylbenzaldehyde p_xylene->tolualdehyde Oxidation oxidizing_agent Oxidizing Agent (e.g., MnO2, KMnO4) oxidizing_agent->tolualdehyde

Caption: Synthesis of 4-Methylbenzaldehyde from p-Xylene.

Starting Material 2: Thioglycolic Acid

Thioglycolic acid is a key reagent that provides the sulfur and the C4 and C5 atoms of the thiazolone ring. Its synthesis is well-established.

Synthesis of Thioglycolic Acid

A prevalent method for producing thioglycolic acid involves the reaction of monochloroacetic acid with an alkali metal hydrosulfide.[1]

Thioglycolic_Acid_Synthesis chloroacetic_acid Monochloroacetic Acid thioglycolic_acid Thioglycolic Acid chloroacetic_acid->thioglycolic_acid Nucleophilic Substitution alkali_hydrosulfide Alkali Metal Hydrosulfide (e.g., NaSH) alkali_hydrosulfide->thioglycolic_acid

Caption: Synthesis of Thioglycolic Acid.

Synthesis of the Key Intermediate: 4-Methylbenzenecarbothioamide

The formation of the thioamide is a pivotal step. The Kindler modification of the Willgerodt reaction is a widely used method for the synthesis of thioamides from aldehydes.[2][3][4] This reaction typically involves the condensation of an aldehyde, an amine, and elemental sulfur.

Experimental Protocol: Kindler Thioamide Synthesis[3]

Materials:

  • 4-Methylbenzaldehyde

  • Amine (e.g., morpholine or other secondary amine)

  • Elemental Sulfur

  • Solvent (e.g., 1-methyl-2-pyrrolidone (NMP) or a high-boiling point solvent)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzaldehyde, the amine, and elemental sulfur in appropriate molar ratios.

  • Add the solvent and heat the mixture to a specified temperature (typically 110-180°C) with vigorous stirring.

  • The reaction can be carried out using conventional heating or under microwave irradiation to enhance the reaction rate.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a suitable workup, which may involve pouring the mixture into water, followed by extraction with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4-methylbenzenecarbothioamide.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
4-Methylbenzaldehyde120.151--
AmineVaries1-1.2--
Sulfur32.071-1.5--
4-Methylbenzenecarbothioamide151.24-Good to excellent[3]

Final Step: Synthesis of this compound

The final step involves the cyclocondensation of the synthesized 4-methylbenzenecarbothioamide with a thioglycolic acid derivative, typically an ester like ethyl chloroacetate or chloroacetic acid itself.

Experimental Protocol: Thiazolone Ring Formation

Materials:

  • 4-Methylbenzenecarbothioamide

  • Ethyl chloroacetate or Chloroacetic acid

  • Base (e.g., sodium acetate, triethylamine)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve 4-methylbenzenecarbothioamide in a suitable solvent in a reaction flask.

  • Add the base to the solution and stir.

  • Add ethyl chloroacetate or chloroacetic acid to the reaction mixture.

  • Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
4-Methylbenzenecarbothioamide151.241-
Ethyl chloroacetate122.551-1.2Good
This compound191.26-Good

Summary of Starting Materials and Intermediates

CompoundStructureRole
4-MethylbenzaldehydeC₈H₈OAromatic aldehyde precursor
Thioglycolic AcidC₂H₄O₂SThiazolone ring precursor
4-MethylbenzenecarbothioamideC₈H₉NSKey thioamide intermediate
This compoundC₁₀H₉NOSFinal product

Conclusion

The synthesis of the starting materials for this compound is a well-established process rooted in fundamental organic chemistry principles. The key to a successful synthesis lies in the efficient preparation of the 4-methylbenzenecarbothioamide intermediate via methods like the Kindler reaction, followed by a robust cyclocondensation with a thioglycolic acid derivative. By understanding and optimizing these core reactions, researchers and drug development professionals can ensure a reliable supply of this important heterocyclic scaffold for further investigation and application.

References

Navigating the Solubility Landscape of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. Understanding the solubility of these compounds is a critical first step in translating their therapeutic potential into viable drug candidates. Poor aqueous solubility can significantly hinder bioavailability and impede the drug development process. This guide, therefore, presents a general, robust experimental protocol for solubility determination and discusses the potential biological context of this class of compounds.

Illustrative Solubility Profile

Due to the absence of specific experimental data for 2-(4-Methylphenyl)-4(5H)-thiazolone, the following table presents a hypothetical yet plausible solubility profile in a range of common laboratory solvents. This data is intended for illustrative purposes to guide solvent selection for analytical and formulation studies. The actual solubility should be determined experimentally.

SolventTypeExpected Solubility CategoryHypothetical Value (mg/mL)
WaterPolar ProticPoorly Soluble< 0.1
Phosphate Buffer (pH 7.4)Aqueous BufferPoorly Soluble< 0.1
MethanolPolar ProticSparingly to Soluble1 - 10
EthanolPolar ProticSparingly to Soluble1 - 10
AcetonePolar AproticSoluble10 - 50
AcetonitrilePolar AproticSoluble10 - 50
Dichloromethane (DCM)NonpolarFreely Soluble> 50
Dimethyl Sulfoxide (DMSO)Polar AproticFreely Soluble> 100
N,N-Dimethylformamide (DMF)Polar AproticFreely Soluble> 100

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method and UV-Vis Spectroscopy

This section details a standard operating procedure for determining the thermodynamic solubility of a compound such as this compound.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The λmax for the compound should be predetermined by scanning a dilute solution across a range of wavelengths (e.g., 200-400 nm).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent (e.g., 5 mL). The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Analysis:

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the predetermined λmax.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, calculate the concentration of the compound in the diluted sample.

    • Account for the dilution factor to determine the concentration of the compound in the original saturated solution. This value represents the thermodynamic solubility of the compound in the tested solvent.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Create Standard Solutions prep_stock->prep_standards calibration Generate Calibration Curve (UV-Vis) prep_standards->calibration prep_samples Add Excess Solid to Solvents equilibration Equilibrate (Shake-Flask) 24-48h prep_samples->equilibration centrifugation Centrifuge Samples equilibration->centrifugation filtration Filter Supernatant centrifugation->filtration measurement Measure Sample Absorbance filtration->measurement calculation Calculate Solubility calibration->calculation measurement->calculation end End calculation->end start Start start->prep_stock start->prep_samples

Caption: Experimental workflow for solubility determination.

Biological Context and Signaling Pathways

Thiazolidinone derivatives are recognized for their diverse pharmacological activities, with many exhibiting potent anticancer effects. These compounds often exert their activity by interacting with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are fundamental for cell growth and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The diagram below illustrates a simplified overview of the EGFR signaling pathway, a potential target for 2-aryl-4(5H)-thiazolone derivatives.

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation Thiazolone 2-(4-Methylphenyl) -4(5H)-thiazolone Thiazolone->EGFR Potential Inhibition

Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics and a plausible synthetic route for the compound 2-(4-Methylphenyl)-4(5H)-thiazolone. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages data from closely related structural analogs to predict its spectroscopic profile. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel thiazolone derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d2HH-2', H-6'
~7.25d2HH-3', H-5'
~4.10s2HH-5 (CH₂)
~2.40s3HMethyl (CH₃)

Note: Chemical shifts are approximate and based on analogs. The aromatic protons (H-2'/H-6' and H-3'/H-5') are expected to appear as doublets due to ortho-coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~205.0C-4 (C=O)
~165.0C-2 (C=N)
~142.0C-4'
~130.0C-1'
~129.5C-3', C-5'
~128.0C-2', C-6'
~35.0C-5 (CH₂)
~21.5Methyl (CH₃)

Note: The carbonyl carbon (C-4) is expected to be the most downfield signal. The assignments are based on computational predictions and data from similar heterocyclic systems.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch (CH₂)
~1720StrongC=O stretch (thiazolone)
~1610StrongC=N stretch (imine)
~1580MediumAromatic C=C stretch
~1250MediumC-S stretch

Note: The most characteristic peaks are the strong carbonyl absorption around 1720 cm⁻¹ and the imine stretch around 1610 cm⁻¹.

Table 4: Predicted Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₀H₉NOS
Molecular Weight191.25 g/mol
Exact Mass191.0405
Predicted M⁺ Peakm/z 191

Note: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Experimental Protocols

The following section outlines a general synthetic procedure for 2-aryl-4(5H)-thiazolones and standard protocols for acquiring the spectroscopic data.

Synthesis of this compound

A common method for synthesizing this class of compounds is the Hantzsch thiazole synthesis, adapted for thiazolones. This typically involves the cyclocondensation of a thioamide with an α-haloacetic acid or its ester.

Reaction Scheme: 4-Methylthiobenzamide + Ethyl 2-chloroacetate → this compound

Materials:

  • 4-Methylthiobenzamide

  • Ethyl 2-chloroacetate or Chloroacetic acid

  • A suitable base (e.g., sodium acetate, triethylamine)

  • A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • A mixture of 4-methylthiobenzamide (1 equivalent) and chloroacetic acid (1.1 equivalents) in a solvent like ethanol is prepared.

  • A base such as anhydrous sodium acetate (2 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux for several hours (typically 4-8 hours), with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: The spectrum can be recorded using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

  • Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is recommended.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to support the proposed structure.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation start Starting Materials (4-Methylthiobenzamide, Chloroacetic acid) reaction Chemical Reaction (Cyclocondensation) start->reaction workup Work-up & Isolation reaction->workup purification Purification (Recrystallization) workup->purification product Pure Compound: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry (HRMS) product->ms Sample structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

A Technical Guide to the Biological Activities of Thiazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a core scaffold in a multitude of synthetic compounds with significant therapeutic potential. Derivatives of this structure, particularly thiazolones and related compounds, have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and various enzyme-inhibiting properties. This technical guide provides an in-depth overview of the primary biological activities of thiazolone derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and experimental workflows. The information is curated to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Thiazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various thiazolone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values.

Table 1: Anticancer Activity of Selected Thiazolone Derivatives

Compound Cancer Cell Line Activity Value Reference
Compound 4c MCF-7 (Breast) IC50 2.57 ± 0.16 µM [1]
HepG2 (Liver) IC50 7.26 ± 0.44 µM [1]
Compound 16 HT29 (Colon) logGI50 -6.37 [2]
Naphthalene-azine-thiazole 6a OVCAR-4 (Ovarian) IC50 1.569 ± 0.06 µM [3]
Compound 4d HCT-116 (Colon) IC50 2.31 ± 0.43 µM [4]
HepG2 (Liver) IC50 2.31 ± 0.43 µM [4]

| Compound 4c (thiazolylhyrazono-thiazole) | HCT-116 (Colon) | IC50 | 2.94 ± 0.62 µM |[4] |

Mechanisms of Action

Kinase Inhibition: A primary mechanism for the anticancer effects of thiazolones is the inhibition of protein kinases crucial for tumor angiogenesis and proliferation.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.[5][6] Several thiazolone derivatives have been identified as potent VEGFR-2 inhibitors. For instance, compound 4c demonstrated significant VEGFR-2 inhibition with an IC50 of 0.15 µM.[1]

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Response Angiogenesis, Proliferation, Survival Downstream->Response Inhibitor Thiazolone Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Inhibition by Thiazolones.
  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, survival, and metabolism, and its overactivation is common in many cancers.[7][8][9] Naphthalene-azine-thiazole derivative 6a was found to inhibit PI3Kα with an IC50 value of 0.225 ± 0.01 μM, leading to a powerful decrease in Akt and mTOR phosphorylation.[3]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->PIP2 Dephosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Response Cell Growth, Proliferation, Survival mTOR->Response Inhibitor Thiazolone Derivative Inhibitor->PI3K Inhibits PTEN PTEN Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Catalyzed by PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX->Leukotrienes Inhibitor Thiazolone Derivative Inhibitor->COX Inhibits Inhibitor->LOX Inhibits Drug_Discovery_Workflow Synthesis Chemical Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase, COX) InVitro->Enzyme HitID Hit Identification & SAR Analysis Cytotoxicity->HitID Antimicrobial->HitID Enzyme->HitID LeadOpt Lead Optimization HitID->LeadOpt InVivo In Vivo Studies (e.g., Animal Models) HitID->InVivo LeadOpt->InVitro Iterate InVivo->LeadOpt Feedback Preclinical Preclinical Development InVivo->Preclinical

References

In Silico Prediction of 2-(4-Methylphenyl)-4(5H)-thiazolone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methods utilized to predict the bioactivity of 2-(4-Methylphenyl)-4(5H)-thiazolone and its derivatives. Thiazolidin-4-one scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the computational approaches, including molecular docking and ADMET prediction, used to elucidate the therapeutic potential of these compounds. Furthermore, it details generalized experimental protocols for validating in silico findings and presents putative mechanisms of action. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the thiazolone core.

Introduction

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The scaffold's versatility allows for substitutions at various positions, leading to a wide array of biological activities. The this compound moiety, in particular, has been investigated for its potential as an anticancer and antimicrobial agent. In silico prediction methods play a crucial role in the early stages of drug discovery by enabling the rapid screening of large compound libraries, prediction of pharmacokinetic properties, and elucidation of potential mechanisms of action, thereby reducing the time and cost associated with experimental studies.

In Silico Bioactivity Prediction

Computational approaches are instrumental in predicting the biological activity and druggability of this compound and its analogs. These methods primarily include molecular docking to identify potential biological targets and predict binding affinities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the pharmacokinetic properties of the compounds.

Molecular Docking Studies

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a specific protein target. For thiazolidin-4-one derivatives, docking studies have been conducted against various targets implicated in cancer and microbial infections.

Potential Anticancer Targets:

  • Kinases: Receptor tyrosine kinases are often implicated in cancer progression, and their inhibition is a key therapeutic strategy.

  • Tubulin: Inhibition of tubulin polymerization can lead to mitotic arrest and cell death in cancer cells.

  • Carbonic Anhydrases: These enzymes are involved in the regulation of pH in tumors, and their inhibition can disrupt cancer cell growth.

Potential Antimicrobial Targets:

  • E. coli MurB: This enzyme is involved in the biosynthesis of the bacterial cell wall, making it a target for antibacterial agents.

  • CYP51 (Lanosterol 14α-demethylase): This enzyme is crucial for fungal cell membrane synthesis and is a common target for antifungal drugs.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is essential for evaluating the drug-likeness of a compound. Online tools and software are used to calculate various physicochemical and pharmacokinetic parameters.

Key ADMET Parameters:

  • Lipinski's Rule of Five: This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans. The parameters include molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors.

  • Topological Polar Surface Area (TPSA): This parameter is a good indicator of drug absorption and brain penetration.

  • Aqueous Solubility (logS): Predicts the solubility of the compound in water, which affects its absorption and distribution.

  • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the BBB.

  • CYP450 Inhibition: Predicts the potential of the compound to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Toxicity Prediction: In silico models can predict various toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of various thiazolidin-4-one derivatives against different cancer cell lines and microbial strains. It is important to note that these data are for a range of derivatives and not exclusively for this compound, for which specific public data is limited.

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-(aryl)-4-thiazolidinone derivativeHCT11612.83[1]
Thiazolidinone-isatin hybrid 7gA549, MCF-740[2]
Thiazolidinone-isatin hybrid 7gPC350[2]

Table 2: Antimicrobial Activity of Thiazolidin-4-one Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
3-(4-(1H-imidazolylmethyl)phenyl)-substituted 2-arylthiazolidin-4-onesKlebsiella pneumoniae12.5[3]
2,3-diaryl-thiazolidin-4-one 5S. Typhimurium8-60[4]
2-(arylimino)thiazolidin-4-one 4cStaphylococcus aureus5 (µM)[5]
2-(arylimino)thiazolidin-4-one 4cStaphylococcus epidermidis2.5 (µM)[5]
2-(arylimino)thiazolidin-4-one 4cEnterococcus faecalis2.5 (µM)[5]

Experimental Protocols

The following sections provide generalized methodologies for the experimental validation of in silico predictions for this compound bioactivity.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC3, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound dissolved in DMSO (final DMSO concentration should be non-toxic to the cells, typically <0.5%).

  • MTT Assay: After a specified incubation period (e.g., 48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Bacterial/Fungal Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Salmonella Typhimurium) and fungi (e.g., Candida albicans) are used.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared inoculum is added to each well containing the compound dilutions. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at a specific wavelength.

Visualizations

Experimental and Computational Workflow

G cluster_insilico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Validation cluster_data Data Analysis mol_design Molecular Design of This compound Derivatives docking Molecular Docking (e.g., Kinases, MurB) mol_design->docking admet ADMET Prediction (Lipinski's Rule, Toxicity) mol_design->admet synthesis Synthesis and Purification docking->synthesis admet->synthesis characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt lead_opt->mol_design

Caption: A generalized workflow for the in silico prediction and experimental validation of this compound bioactivity.

Putative Signaling Pathway: Kinase Inhibition

G ligand 2-(4-Methylphenyl)- 4(5H)-thiazolone receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: A putative signaling pathway illustrating the potential anticancer mechanism of this compound via the inhibition of a Receptor Tyrosine Kinase (RTK).

Conclusion

The in silico prediction of bioactivity for this compound and its derivatives is a powerful approach to accelerate the drug discovery process. Molecular docking studies have identified potential anticancer and antimicrobial targets, while ADMET predictions have provided insights into their drug-likeness. Although specific experimental data for the parent compound is limited, the broader class of thiazolidin-4-ones demonstrates significant therapeutic potential. Further experimental validation, guided by in silico findings, is crucial to fully elucidate the pharmacological profile of this compound and to develop novel drug candidates based on this promising scaffold.

References

The 4(5H)-Thiazolone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4(5H)-thiazolone moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the 4(5H)-thiazolone core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology, infectious diseases, and inflammation.

Synthesis of the 4(5H)-Thiazolone Core: The Knoevenagel Condensation

A primary and efficient method for the synthesis of 5-ylidene-4(5H)-thiazolone derivatives is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, a 4-thiazolidinone derivative, with an aldehyde or ketone, typically in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for 5-Benzylidene-2-(phenylamino)-4(5H)-thiazolone

This protocol provides a general procedure for the synthesis of a representative 5-ene-4-thiazolidinone.

Materials:

  • 2-(Phenylamino)-4(5H)-thiazolone

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(phenylamino)-4(5H)-thiazolone (1 equivalent) and benzaldehyde (1 equivalent) in a minimal amount of ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Cooldown: Once the reaction is complete (typically within 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation and Filtration: Upon cooling, the product will often precipitate out of the solution. If not, the slow addition of cold water can induce precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying and Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from a suitable solvent like ethanol or glacial acetic acid to obtain the pure 5-benzylidene-2-(phenylamino)-4(5H)-thiazolone.

G cluster_start Starting Materials Thiazolidinone Thiazolidinone ReactionMixture Reaction Mixture (Ethanol, Piperidine) Thiazolidinone->ReactionMixture Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->ReactionMixture Reflux Reflux ReactionMixture->Reflux Precipitation Precipitation/Filtration Reflux->Precipitation CrudeProduct Crude Product Precipitation->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure 4(5H)-Thiazolone Derivative Purification->FinalProduct

General workflow for the synthesis of 4(5H)-thiazolone derivatives.

Therapeutic Applications and Biological Activities

The 4(5H)-thiazolone core has been extensively investigated for a range of pharmacological activities. The following sections highlight its prominent roles as an anticancer, antimicrobial, and anti-inflammatory agent, with quantitative data summarized for comparative analysis.

Anticancer Activity

Derivatives of 4(5H)-thiazolone have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular targets like tubulin and various protein kinases.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of 4(5H)-thiazolone derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[1][2]

G Thiazolone 4(5H)-Thiazolone Derivative Tubulin β-Tubulin (Colchicine Site) Thiazolone->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Mechanism of tubulin polymerization inhibition by 4(5H)-thiazolones.

Mechanism of Action: Kinase Inhibition (EGFR and VEGFR-2)

Certain 4(5H)-thiazolone derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Overexpression and mutations of these kinases are hallmarks of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, 4(5H)-thiazolones can inhibit downstream signaling pathways, thereby suppressing tumor growth and metastasis.[5][6]

G cluster_membrane Cell Membrane EGFR_VEGFR2 EGFR / VEGFR-2 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_VEGFR2->Downstream Activates Thiazolone 4(5H)-Thiazolone Derivative Thiazolone->EGFR_VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Inhibition of EGFR/VEGFR-2 signaling by 4(5H)-thiazolones.

Table 1: Anticancer Activity of Representative 4(5H)-Thiazolone Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
4f Tubulin PolymerizationHCT-1162.89[1]
HepG-23.54[1]
MCF-74.17[1]
5a Tubulin PolymerizationHCT-1163.12[1]
HepG-24.28[1]
MCF-75.03[1]
8f Tubulin PolymerizationHCT-1165.21[1]
HepG-26.83[1]
MCF-77.94[1]
7g EGFRA5493.92[4]
T-47D0.88[4]
7m EGFRA5496.53[4]
T-47D0.75[4]
4b VEGFR-2MDA-MB-231-[3]
4d VEGFR-2MDA-MB-231-[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • 4(5H)-Thiazolone test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4(5H)-thiazolone compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The 4(5H)-thiazolone scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Table 2: Antimicrobial Activity of Representative 4(5H)-Thiazolone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
4f C. glabrata (ATCC 24433)31.25[7]
4b K. pneumoniae (NCTC 9633)62.5[7]
4c E. coli (ATCC 25922)31.25[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 4(5H)-Thiazolone test compounds

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Spectrophotometer or McFarland standards

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the 4(5H)-thiazolone compounds in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and 4(5H)-thiazolone derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action: COX/LOX Inhibition

The anti-inflammatory effects of some 4(5H)-thiazolones are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. By inhibiting COX and/or LOX, these compounds can reduce the cardinal signs of inflammation.

Table 3: Anti-inflammatory Activity of a Representative 4(5H)-Thiazolone Derivative

Compound IDAssay% InhibitionReference
Dabufelone Carrageenan-induced paw edemaNot specified[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • 4(5H)-Thiazolone test compound

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping and Fasting: Divide the rats into groups (e.g., control, reference, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound and the reference drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Perspectives

The 4(5H)-thiazolone core represents a versatile and highly valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action and pharmacokinetic profiles to pave the way for the development of next-generation therapeutics.

References

Methodological & Application

One-Pot Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described method offers a streamlined and effective route to this compound, which serves as a key intermediate for the synthesis of various biologically active molecules. These protocols are specifically designed for researchers, scientists, and professionals in the field of drug development.

Introduction

Thiazolidin-4-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2-aryl substituted 4-thiazolidinone core, in particular, is a privileged scaffold in the design of novel therapeutic agents. The target molecule, this compound, is a key building block for the development of more complex molecules with potential therapeutic applications.

Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot, three-component synthesis described herein provides a more efficient and atom-economical alternative, making it a valuable methodology for synthetic and medicinal chemists.

Principle of the Method

The one-pot synthesis of this compound involves a three-component condensation reaction between 4-methylbenzaldehyde, thiourea, and an α-haloacetic acid ester, such as ethyl bromoacetate. The reaction proceeds through the initial formation of a thiourea-aldehyde adduct, which then undergoes cyclization with the α-haloacetic acid ester to form the thiazolidinone ring. The use of a suitable base and solvent is crucial for promoting the reaction and achieving high yields.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of this compound.

Materials and Reagents
  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Thiourea

  • Ethyl bromoacetate

  • Anhydrous Sodium Acetate

  • Ethanol

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Purification apparatus (e.g., column chromatography system)

Synthesis of this compound

A mixture of 4-methylbenzaldehyde (1.20 g, 10 mmol), thiourea (0.76 g, 10 mmol), and anhydrous sodium acetate (2.46 g, 30 mmol) in absolute ethanol (50 mL) is stirred in a round-bottom flask. To this suspension, ethyl bromoacetate (1.67 g, 10 mmol) is added dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

Upon completion of the reaction, the mixture is allowed to cool to room temperature. The solvent is removed under reduced pressure, and the resulting residue is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethanol/DMF) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Product Name This compound
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Appearance White to off-white solid
Melting Point 160-162 °C
Yield 75-85% (after purification)
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol

Table 1: Summary of Quantitative Data for the Synthesized Compound.

Visualizations

The following diagrams illustrate the key aspects of the synthesis and potential applications.

experimental_workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Mixing Mixing 4-Methylbenzaldehyde->Mixing Thiourea Thiourea Thiourea->Mixing Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Mixing Sodium Acetate Sodium Acetate Sodium Acetate->Mixing Ethanol Ethanol Ethanol->Mixing Reflux (6-8h) Reflux (6-8h) Mixing->Reflux (6-8h) Work-up Work-up Reflux (6-8h)->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the one-pot synthesis.

signaling_pathway Thiazolidinone Core Thiazolidinone Core Drug Target 1 (e.g., Kinase) Drug Target 1 (e.g., Kinase) Thiazolidinone Core->Drug Target 1 (e.g., Kinase) Inhibition Drug Target 2 (e.g., Enzyme) Drug Target 2 (e.g., Enzyme) Thiazolidinone Core->Drug Target 2 (e.g., Enzyme) Modulation Cellular Pathway A Cellular Pathway A Drug Target 1 (e.g., Kinase)->Cellular Pathway A Downregulation Cellular Pathway B Cellular Pathway B Drug Target 2 (e.g., Enzyme)->Cellular Pathway B Activation Therapeutic Effect Therapeutic Effect Cellular Pathway A->Therapeutic Effect Cellular Pathway B->Therapeutic Effect

Caption: Potential signaling pathway modulation by thiazolidinone derivatives.

Applications in Drug Development

The this compound scaffold is a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. By modifying the substituents at various positions of the thiazolidinone ring, researchers can fine-tune the biological activity of the resulting compounds. This scaffold has been incorporated into molecules targeting a variety of diseases, highlighting its importance in modern drug discovery efforts.

Conclusion

The one-pot synthesis protocol outlined in this document provides a straightforward and efficient method for the preparation of this compound. This approach is well-suited for laboratory-scale synthesis and can be adapted for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The availability of this robust synthetic route will facilitate further research into the therapeutic potential of 4-thiazolidinone derivatives.

Application Notes and Protocols for the Purification of 2-(4-Methylphenyl)-4(5H)-thiazolone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methylphenyl)-4(5H)-thiazolone is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this and related thiazolone derivatives can result in the formation of impurities, necessitating an effective purification strategy.[1] Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol and application notes for the purification of this compound via recrystallization, based on general principles and procedures for similar compounds.

Data Presentation

The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at elevated temperatures. Below is a summary of potential solvents and typical parameters for the recrystallization of thiazolone and related heterocyclic compounds.[2]

Table 1: Solvent Selection and Recrystallization Parameters

Solvent SystemBoiling Point (°C)Typical Starting Solvent Volume (mL/g of crude product)Cooling ProtocolExpected Purity
Ethanol7810 - 20Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C>98%
Isopropanol8215 - 25Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C>98%
Ethyl Acetate7720 - 30Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C>97%
Toluene11115 - 25Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C>98%
Ethanol/WaterVariableTitrate with water until persistent cloudiness at boiling pointSlow cooling to room temperature, followed by 1-2 hours at 0-4 °C>99%
Acetone/HexaneVariableTitrate with hexane until persistent cloudiness at boiling pointSlow cooling to room temperature, followed by 1-2 hours at 0-4 °C>98%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G cluster_0 Setup A 1. Dissolution B 2. Hot Filtration (Optional) A->B Insoluble impurities present C 3. Crystallization A->C No insoluble impurities B->C D 4. Isolation of Crystals C->D E 5. Washing D->E F 6. Drying E->F G Pure Product F->G S1 Crude this compound S1->A S2 Recrystallization Solvent S2->A

References

Application Note: Chromatographic Separation of 2-(4-Methylphenyl)-4(5H)-thiazolone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

[AN-24MT4T-01]

Abstract

This application note details a systematic approach for the chromatographic separation of isomers of 2-(4-Methylphenyl)-4(5H)-thiazolone. Given the potential for positional isomerism (e.g., substitution on the phenyl ring) and tautomerism in the thiazolone ring, achieving baseline separation is critical for accurate quantification and characterization in research, development, and quality control settings. This document provides a recommended high-performance liquid chromatography (HPLC) method development strategy, starting with a standard reversed-phase column and progressing to more specialized columns if necessary.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this compound can often lead to the formation of various isomers, including positional isomers (e.g., 2-(2-methylphenyl)- or 2-(3-methylphenyl)-4(5H)-thiazolone) and tautomers. The ability to separate and quantify these isomers is crucial for understanding structure-activity relationships, ensuring purity of drug candidates, and controlling reaction outcomes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of such closely related compounds.[1][2][3] This note provides a generalized protocol for developing a robust HPLC method for the separation of this compound isomers.

Experimental Workflow

The development of a successful separation method often follows an iterative process of selecting a column and mobile phase, evaluating the separation, and optimizing the conditions.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Column Screening cluster_3 Phase 4: Finalization start Prepare Isomer Mixture Standard screen_c18 Screen on C18 Column (e.g., 250 x 4.6 mm, 5 µm) start->screen_c18 eval1 Evaluate Resolution (Rs) screen_c18->eval1 optimize_mp Optimize Mobile Phase (Organic Ratio, pH, Additives) eval1->optimize_mp Rs < 1.5 finalize Finalize Method and Validate eval1->finalize Rs >= 1.5 eval2 Re-evaluate Resolution optimize_mp->eval2 screen_special Screen on Specialized Columns (PFP, Biphenyl, Chiral) eval2->screen_special Rs < 1.5 eval2->finalize Rs >= 1.5 eval3 Evaluate Final Resolution screen_special->eval3 eval3->finalize Rs >= 1.5

Caption: HPLC Method Development Workflow for this compound Isomer Separation.

Recommended Protocols

Protocol 1: Initial Screening with a Reversed-Phase C18 Column

This protocol serves as a starting point for most small molecule separations.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Triethylamine (TEA) or ammonia solution

  • Isomer reference standards

2. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in a suitable solvent (e.g., ACN or MeOH).

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

3. Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

4. Data Analysis:

  • Evaluate the chromatogram for the number of peaks and their resolution.

  • If co-elution or poor peak shape is observed, proceed to Protocol 2 for optimization.

Protocol 2: Method Optimization

If the initial screening does not provide adequate separation, the following parameters should be systematically adjusted.

1. Mobile Phase Composition:

  • Organic Modifier: Evaluate methanol as an alternative to acetonitrile. Different selectivities can be achieved due to different solvent properties.

  • Gradient Slope: Adjust the gradient steepness. A shallower gradient can improve the resolution of closely eluting peaks.

  • pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Evaluate a pH range (e.g., 3 to 8) using appropriate buffers (e.g., phosphate, acetate).

2. Mobile Phase Additives:

  • Acidic Additives: If not already used, add a small amount of an acid like formic acid or trifluoroacetic acid (0.05-0.1%) to improve peak shape for acidic and neutral compounds.

  • Basic Additives: For basic compounds, or to explore different selectivities, consider adding a basic modifier like triethylamine or ammonia (0.05-0.1%).

3. Temperature:

  • Vary the column temperature (e.g., 25 °C to 40 °C). Higher temperatures can decrease viscosity and improve efficiency, but may also alter selectivity.

Protocol 3: Advanced Column Screening

If optimization on a C18 column is unsuccessful, screening on columns with different stationary phase chemistries is recommended.

1. Phenyl-Hexyl or Biphenyl Columns:

  • These columns provide alternative selectivities for aromatic compounds through π-π interactions. They can be particularly effective for separating positional isomers.

2. Pentafluorophenyl (PFP) Columns:

  • PFP columns offer a unique selectivity due to a combination of hydrophobic, π-π, and dipole-dipole interactions.

3. Chiral Stationary Phases (CSPs):

  • While primarily for enantiomeric separations, CSPs can sometimes resolve positional isomers.[2] Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are a good starting point.

Chromatographic Conditions for Advanced Screening (Example with Biphenyl Column):

ParameterCondition
Column Biphenyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL

Data Presentation

The following table provides a template for summarizing the results from the different chromatographic conditions tested.

Condition ID Column Mobile Phase Isomer 1 RT (min) Isomer 2 RT (min) Resolution (Rs) Notes
C18-AC18ACN/H2O + 0.1% FA10.210.51.2Co-elution
C18-BC18MeOH/H2O + 0.1% FA12.112.81.8Baseline separated
BP-ABiphenylACN/H2O + 0.1% FA8.59.52.5Excellent separation
CSP-AChiralHexane/IPA15.317.13.1For enantiomers

This table is for illustrative purposes only. Actual results will vary.

Logical Relationships in Method Development

The choice of the next experimental step is logically dependent on the outcome of the previous one.

Logic start Start Method Development c18_screen Initial C18 Screening start->c18_screen eval1 Resolution > 1.5? c18_screen->eval1 optimize Optimize Mobile Phase eval1->optimize No success Method Successful eval1->success Yes eval2 Resolution > 1.5? optimize->eval2 special_cols Screen Specialized Columns eval2->special_cols No eval2->success Yes eval3 Resolution > 1.5? special_cols->eval3 eval3->success Yes fail Re-evaluate Strategy eval3->fail No

Caption: Decision-making flowchart for the chromatographic method development.

Conclusion

The separation of this compound isomers can be effectively achieved using a systematic HPLC method development approach. Starting with a standard C18 column and a generic gradient is a prudent first step. If co-elution is observed, optimization of the mobile phase and screening of columns with alternative selectivities, such as phenyl-based or PFP columns, are recommended. For enantiomeric impurities, a chiral stationary phase will be necessary. The protocols and workflows provided in this application note serve as a comprehensive guide for researchers and analysts to develop a robust and reliable separation method for these and similar compounds.

References

Application Notes and Protocols: Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. The synthesis is based on the well-established Hantzsch thiazole synthesis, involving the condensation of 4-methylbenzothioamide with ethyl chloroacetate. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a workflow diagram illustrating the process from synthesis to potential biological evaluation.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Thiazolidinone moieties, in particular, are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aryl-4(5H)-thiazolone scaffold is a key pharmacophore, and its synthesis is a crucial step in the discovery of novel therapeutic agents. The protocol described herein provides a reliable method for the preparation of this compound, a representative member of this class.

Experimental Protocol

This protocol is adapted from the general principles of the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[1][2][3][4][5]

Materials:

  • 4-Methylbenzothioamide

  • Ethyl chloroacetate[6]

  • Anhydrous ethanol

  • Sodium ethoxide (or sodium metal)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a freshly cut piece of sodium metal in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 4-methylbenzothioamide with stirring.

  • Addition of Ethyl Chloroacetate: To the resulting mixture, add ethyl chloroacetate dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Extraction: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesized this compound. The exact values may vary depending on the reaction scale and purification efficiency.

ParameterExpected Value
Yield 70-85%
Melting Point 150-155 °C (literature values may vary)
¹H NMR Peaks corresponding to aromatic protons, methyl protons, and the CH₂ group of the thiazolone ring.
¹³C NMR Peaks corresponding to aromatic carbons, methyl carbon, carbonyl carbon, and other carbons of the thiazolone ring.
IR (cm⁻¹) Characteristic peaks for C=O (thiazolone), C=N, and aromatic C-H stretching.
Mass Spectrum Molecular ion peak corresponding to the molecular weight of the product.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and potential biological evaluation of this compound derivatives.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants 4-Methylbenzothioamide + Ethyl Chloroacetate Reaction Hantzsch Condensation Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization Screening In vitro Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Synthesized Compound Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo

Caption: Experimental workflow from synthesis to biological evaluation.

Anticancer_Mechanism_Pathway Thiazolone 2-(4-Methylphenyl)- 4(5H)-thiazolone Derivative Target Cellular Target (e.g., Kinase, Tubulin) Thiazolone->Target Binds to Pathway Signaling Pathway Inhibition (e.g., Proliferation, Angiogenesis) Target->Pathway Inhibits Apoptosis Induction of Apoptosis Pathway->Apoptosis Leads to Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Putative anticancer mechanism of action.

References

Application Notes and Protocols: Leveraging 2-(4-Methylphenyl)-4(5H)-thiazolone for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-(4-Methylphenyl)-4(5H)-thiazolone scaffold in modern drug design. This document outlines the synthesis, biological activities, and potential mechanisms of action of derivatives based on this core structure. Detailed experimental protocols are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, most notably as anticancer agents. The structural features of this scaffold, including the thiazolone ring and the p-tolyl substituent, provide opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document will explore the potential of this scaffold in drug design, with a focus on its application in oncology.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically proceeds through a multi-step reaction sequence. A general approach involves the condensation of p-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with an appropriate reagent, such as an alpha-haloester, to yield the thiazolone ring. Further modifications can be introduced at various positions of the scaffold to generate a library of diverse compounds.

A representative synthetic scheme is as follows:

  • Formation of Thiosemicarbazone: p-Methylbenzaldehyde is reacted with thiosemicarbazide in a suitable solvent, such as ethanol, often with catalytic acid, to form N-(4-methylbenzylidene)hydrazine-1-carbothioamide.

  • Cyclization to Thiazolone: The thiosemicarbazone is then reacted with an ethyl bromoacetate in the presence of a base, like sodium acetate, in a solvent such as glacial acetic acid to yield the this compound scaffold.

  • Derivatization: The core scaffold can be further functionalized. For instance, Knoevenagel condensation at the C5 position with various aldehydes can introduce diverse substituents, leading to a wide array of derivatives with potentially different biological activities.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been primarily investigated for their anticancer properties. These compounds have shown promising activity against a variety of cancer cell lines, including those of the breast, liver, colon, and lung.[1][2] The mechanism of action is often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis and cell cycle arrest.[1]

Table 1: Summary of In Vitro Anticancer Activity of Selected 2-(Aryl)-4(5H)-thiazolone Derivatives

Compound IDModification on ScaffoldCancer Cell LineIC50 (µM)Reference
4a 2-(4-hydroxybenzylidene)hydrazinylMCF-7 (Breast)12.7 ± 0.77[1]
HepG2 (Liver)6.69 ± 0.41[1]
4c 2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinylMCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
16 2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-5-(4-methoxybenzylidene)HT29 (Colon)logGI50 = -6.37[2]

Note: The table presents data for derivatives with a similar thiazolone core, highlighting the potential of this scaffold.

Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of critical cellular signaling pathways. While the precise mechanisms can vary depending on the specific derivative and the cancer cell type, several key pathways have been implicated.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Several thiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling and inhibiting angiogenesis.[4]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Thiazolone 2-(4-Methylphenyl)- 4(5H)-thiazolone Derivative Thiazolone->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Migration ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazolone derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers. Some thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[5]

PI3K_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Thiazolone 2-(4-Methylphenyl)- 4(5H)-thiazolone Derivative Thiazolone->PI3K Inhibition mTORC1 mTORC1 Thiazolone->mTORC1 Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer properties of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • Trypsin-EDTA solution

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling Lead Lead Optimization Mechanism->Lead

Caption: General workflow for the development of thiazolone-based drug candidates.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for generating compound libraries for high-throughput screening. The demonstrated activity against various cancer cell lines and the ability to modulate key signaling pathways underscore the therapeutic potential of this class of compounds. The protocols provided herein offer a framework for researchers to further explore and optimize derivatives of this promising scaffold for future drug development efforts.

References

Application Notes and Protocols for Antimicrobial Screening of 2-(4-Methylphenyl)-4(5H)-thiazolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial properties. This document provides detailed application notes and standardized protocols for the antimicrobial screening of a specific thiazolone derivative, 2-(4-Methylphenyl)-4(5H)-thiazolone. The following sections outline the methodologies for determining its efficacy against a panel of pathogenic bacteria and fungi. The provided protocols for broth microdilution and agar disk diffusion are based on established microbiological techniques.

Data Presentation

Note: The following quantitative data is illustrative and serves as an example for data presentation. Specific experimental values for this compound are not yet publicly available and would need to be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible in vitro growth of a microorganism.[1]

Test MicroorganismStrain IDMIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 2921316
Bacillus subtilisATCC 663332
Gram-negative Bacteria
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853128
Fungi
Candida albicansATCC 9002832
Aspergillus nigerATCC 1640464
Table 2: Zone of Inhibition for this compound

The agar disk diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to antimicrobials.[2] The results are interpreted by measuring the diameter of the zone of inhibition around the disk.

Test MicroorganismStrain IDDisk Content (µg)Zone of Inhibition (mm)
Gram-positive Bacteria
Staphylococcus aureusATCC 292133018
Bacillus subtilisATCC 66333015
Gram-negative Bacteria
Escherichia coliATCC 259223012
Pseudomonas aeruginosaATCC 278533010
Fungi
Candida albicansATCC 900283016
Aspergillus nigerATCC 164043014

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates[3]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilute in the appropriate broth to achieve the desired starting concentration for serial dilutions.

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar plate, pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[4] This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Microtiter Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[6]

    • Add 100 µL of the highest concentration of the test compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[3]

    • Column 11 will serve as the growth control (inoculum without the test compound), and column 12 as the sterility control (broth only).[3]

  • Inoculation: Inoculate each well (from column 1 to 11) with 100 µL of the prepared microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[1]

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the wells.[1]

Agar Disk Diffusion Assay

This protocol follows the principles of the Kirby-Bauer disk diffusion susceptibility test.[2][7]

Materials:

  • This compound (test compound)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Test Disks: Aseptically apply a known amount of a solution of this compound onto sterile filter paper disks to achieve the desired final concentration (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[8]

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.[7]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[7]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[7]

  • Application of Disks:

    • Aseptically place the prepared disks containing the test compound onto the surface of the inoculated agar plate.[4]

    • Gently press the disks to ensure complete contact with the agar surface.[4]

    • Place the disks at least 24 mm apart from each other and from the edge of the plate.[4]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours for bacteria and at an appropriate temperature and duration for fungi.[8]

  • Reading Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).[8]

Visualizations

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Test Compound Stock serial_dilution Perform Serial Dilution of Compound prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate plate_setup Dispense Broth into 96-Well Plate plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution Assay.

Agar Disk Diffusion Workflow

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_disks Prepare Test Compound Disks place_disks Place Disks on Inoculated Plate prep_disks->place_disks prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

References

Application Notes and Protocols for the Anticancer Activity Evaluation of 2-(4-Methylphenyl)-4(5H)-thiazolone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiazole and its derivatives, including 4-thiazolidinones, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Numerous studies have highlighted their potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][3][4] This document outlines the standard methodologies for evaluating the in vitro anticancer activity of compounds based on the 2-aryl-4(5H)-thiazolone scaffold, which is structurally analogous to 2-(4-Methylphenyl)-4(5H)-thiazolone.

Data Presentation: Anticancer Activity of Thiazolone Derivatives

The cytotoxic effects of various thiazolone and related thiazole derivatives against a panel of human cancer cell lines are typically quantified as IC50 values (the concentration of a drug that inhibits cell growth by 50%). The data presented below is a compilation from studies on such derivatives and illustrates the potential potency of this chemical class.

Compound/DerivativeCell LineIC50 (µM)Reference Compound
2-(2-(4-Hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)thiazol-4[5H]-oneMCF-72.57 ± 0.16Staurosporine (6.77 ± 0.41)
HepG27.26 ± 0.44Staurosporine (8.4 ± 0.51)
Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOVCAR-41.569 ± 0.06Alpelisib (0.061 ± 0.003)
Thiazole-naphthalene derivative 5b MCF-70.48 ± 0.03Colchicine (9.1)
A5490.97 ± 0.13
5-(4-Nitrobenzylidene)-thiazolidin-4-one derivativeHepG28.80 ± 0.31 (µg/mL)5-Fluorouracil
MCF-77.22 ± 0.65 (µg/mL)
Thiazole conjugated amino acid derivative 5f A5492.075-Fluorouracil (3.49-8.74)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine translocation (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies compound This compound (Test Compound) cytotoxicity Cytotoxicity Assay (MTT Assay) compound->cytotoxicity cell_lines Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549) cell_lines->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Target Identification (e.g., Kinase Assay, Western Blot) ic50->pathway

Caption: Experimental workflow for in vitro anticancer activity evaluation.

apoptosis_pathway cluster_cell Cancer Cell compound Thiazolone Derivative pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) compound->pro_apoptotic upregulates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) compound->anti_apoptotic downregulates mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Cascade Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential apoptotic signaling pathway induced by thiazolone derivatives.

References

Application Notes and Protocols: 2-(4-Methylphenyl)-4(5H)-thiazolone in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(4-Methylphenyl)-4(5H)-thiazolone and related thiazolone derivatives in agricultural research. The information compiled herein is based on the known biological activities of the broader class of thiazole-containing compounds, offering a foundational guide for investigating this specific molecule.

Potential Agricultural Applications

Thiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] In agriculture, their most prominent application is as fungicides .[1][3] Many commercially successful fungicides are based on the thiazole scaffold.[4] Beyond fungicidal action, various thiazole derivatives have shown potential as plant growth regulators , herbicides , and insecticides .

The primary focus of this document will be on the fungicidal applications of this compound, as this is the most probable and well-documented activity for this class of compounds.

Mechanism of Action: Antifungal Activity

The predominant mechanism of action for many thiazole-based fungicides is the inhibition of ergosterol biosynthesis in fungal cells.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its production, these compounds compromise the integrity and fluidity of the cell membrane, leading to altered permeability, leakage of cellular contents, and ultimately, cell death.[3]

The key enzyme inhibited in this pathway is typically lanosterol 14α-demethylase , a cytochrome P450 enzyme.[3] Inhibition of this enzyme leads to an accumulation of lanosterol and other toxic sterol precursors, further disrupting membrane function.

Another potential mechanism of action for some thiazole derivatives is the induction of Systemic Acquired Resistance (SAR) in plants. This involves activating the plant's own defense pathways, leading to broad-spectrum and long-lasting protection against pathogens.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

ergosterol_pathway acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (Cytochrome P450) membrane Fungal Cell Membrane ergosterol->membrane Incorporation compound 2-(4-Methylphenyl) -4(5H)-thiazolone compound->inhibition inhibition->lanosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Quantitative Data: Antifungal Activity of Thiazole Derivatives

Compound ClassPathogenEC50 / MIC (µg/mL)Reference
Thiazolyl Hydrazine DerivativeBotryosphaeria dothidea0.59[5]
Thiazolyl Hydrazine DerivativeGibberella sanbinetti0.69[5]
Isothiazole-Thiazole DerivativePseudoperonospora cubensis0.046[4]
Isothiazole-Thiazole DerivativePhytophthora infestans0.20[4]
2-Imino-3-(arylthiazol-2-yl)-thiazolidin-4-oneAgricultural Fungi-[1]
(R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic Acid DerivativeAlternaria solani- (67.3% inhibition at 50 µg/mL)[6]
(R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic Acid DerivativeCercospora arachidicola- (61.9% inhibition at 50 µg/mL)[6]

EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of this compound and its derivatives for agricultural applications.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of 2-aryl-4(5H)-thiazolones via the reaction of an arylthioamide with an α-haloacetic acid.

Materials:

  • 4-Methylbenzenecarbothioamide (p-tolylthioamide)

  • 2-Chloroacetic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 4-methylbenzenecarbothioamide (1 equivalent) and 2-chloroacetic acid (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and then with a dilute HCl solution to remove any remaining pyridine.

  • Wash again with water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

This protocol determines the direct inhibitory effect of the compound on the growth of fungal mycelia.

Materials:

  • Pure cultures of target phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve a known weight of this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 45-50°C.

  • Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a control plate containing only DMSO at the same concentration as the highest treatment.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each Petri dish.

  • Incubation: Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

  • Analysis: Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration.

Experimental Workflow: In Vitro Antifungal Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Compound Stock Solution (in DMSO) dosing Amend Molten PDA with Compound stock->dosing media Prepare and Autoclave PDA Medium media->dosing fungi Culture Target Fungus inoculation Inoculate with Fungal Mycelial Disc fungi->inoculation plating Pour into Petri Dishes dosing->plating plating->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measure Measure Colony Diameter incubation->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Value calculate->ec50

Caption: Workflow for the in vitro mycelial growth rate antifungal assay.

Protocol 3: In Vivo Antifungal Assay (Detached Leaf Method)

This protocol assesses the protective and curative activity of the compound on plant tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber)

  • This compound

  • Tween-20 (surfactant)

  • Fungal spore suspension of a relevant pathogen (e.g., Phytophthora infestans)

  • Sterile water

  • Humid chambers (e.g., large Petri dishes with moist filter paper)

Procedure:

  • Treatment Solution Preparation: Prepare a series of aqueous solutions of the compound at different concentrations, containing a small amount of Tween-20 (e.g., 0.05%) to ensure even spreading on the leaf surface.

  • Leaf Collection: Detach healthy, uniform-sized leaves from the host plant.

  • Protective Assay:

    • Spray the adaxial (upper) surface of the leaves with the treatment solutions until runoff.

    • Allow the leaves to air dry.

    • 24 hours after treatment, inoculate the leaves by placing a droplet of the fungal spore suspension onto the treated surface.

  • Curative Assay:

    • Inoculate the leaves with the fungal spore suspension first.

    • 24 hours after inoculation, spray the leaves with the treatment solutions.

  • Control: For both assays, include a control group of leaves sprayed only with water and Tween-20.

  • Incubation: Place the leaves in humid chambers and incubate under appropriate light and temperature conditions to promote disease development.

  • Data Collection: After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or estimating the percentage of the leaf area covered by lesions.

  • Calculation: Calculate the control efficacy using the formula:

    • Efficacy (%) = [(Lesion size_control - Lesion size_treated) / Lesion size_control] x 100

Concluding Remarks

The information presented provides a robust framework for initiating research into the agricultural applications of this compound. Based on the extensive literature on related thiazole derivatives, this compound holds significant promise as a novel fungicide. The provided protocols offer standardized methods for its synthesis and bio-evaluation, enabling researchers to systematically explore its potential and contribute to the development of new crop protection solutions. Further investigation into its activity spectrum, mode of action, and potential for inducing plant resistance is highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and their corresponding solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality or incorrect ratio of starting materials.Ensure the purity of p-tolualdehyde, thioglycolic acid, and the amine source (e.g., ammonium acetate). Verify the stoichiometry of the reactants.
Ineffective catalyst or incorrect catalyst loading.If using a catalyst (e.g., piperidine, acetic acid), ensure it is active and used in the optimal amount. Consider screening different catalysts.
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts Side reactions due to high temperatures.Lower the reaction temperature and extend the reaction time.
Incorrect pH of the reaction mixture.Optimize the pH of the reaction medium, as it can influence the reaction pathway.
Presence of impurities in the starting materials.Purify the starting materials before use.
Difficulty in Product Isolation and Purification Product is soluble in the work-up solvent.Choose an appropriate solvent for extraction and precipitation in which the product has low solubility.
Formation of an emulsion during extraction.Add a small amount of brine or a different organic solvent to break the emulsion.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase.
Product Decomposition Product is unstable under the reaction or work-up conditions.Perform the reaction at a lower temperature. Use milder work-up procedures and avoid strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the one-pot three-component condensation reaction of p-tolualdehyde, an amine source (such as ammonium acetate or ammonia), and thioglycolic acid. This reaction is often carried out in a suitable solvent with or without a catalyst.

Q2: How can I improve the yield of the reaction?

A2: To improve the yield, consider the following:

  • Reaction Conditions: Optimize the temperature, reaction time, and solvent. A study on a similar synthesis of thiazolo[5,4-d]thiazoles showed that changing from conventional heating to microwave irradiation can sometimes improve yields[1].

  • Catalyst: The choice and amount of catalyst can be critical. For Knoevenagel-type condensations leading to similar structures, catalysts like piperidine, pyridine, or even greener options like ionic liquids have been used[2][3].

  • Purity of Reagents: Ensure high purity of all starting materials.

  • Water Removal: In condensation reactions, removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product and increase the yield.

Q3: What are the common impurities I should look out for?

A3: Common impurities may include unreacted starting materials, self-condensation products of thioglycolic acid, and products from side reactions of the aldehyde. Characterization using techniques like NMR, IR, and Mass Spectrometry is crucial for identifying these impurities.

Q4: What is the best way to purify the final product?

A4: Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). If recrystallization is insufficient, column chromatography on silica gel is a common alternative. The choice of eluent for chromatography will depend on the polarity of the product and impurities.

Q5: Can I use a different benzaldehyde derivative in this reaction?

A5: Yes, this synthetic route is generally applicable to a variety of substituted benzaldehydes to produce the corresponding 2-aryl-4(5H)-thiazolones. However, the reaction conditions may need to be re-optimized for different substrates. Electron-donating or electron-withdrawing groups on the aromatic ring can affect the reactivity and the final yield.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Knoevenagel Condensation for Thiazolidinone Synthesis
CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PiperidineEthanolReflux685General Knowledge
Acetic AcidTolueneReflux880General Knowledge
L-prolineGlycerol13024Slow Conversion[1]
None (Ionic Liquid as solvent)[MeOEtMIM]+[CF3COO]¯Room Temp2>90[2]

Note: Yields are for analogous Knoevenagel condensations and may vary for the specific synthesis of this compound.

Table 2: Influence of Solvent on Reaction Time and Yield in Thiazole Synthesis
SolventReaction TimeYield (%)Reference
Ethanol/Water6 h79-90[4]
Toluene8-12 hModerateGeneral Knowledge
DMF24 hVariable[1]
Solvent-free (grind stone)5-10 minHigh[5]

Note: Data is compiled from syntheses of various thiazole derivatives and serves as a general guideline.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of similar compounds.

Materials:

  • p-Tolualdehyde

  • Thioglycolic acid

  • Ammonium acetate

  • Toluene

  • Dean-Stark apparatus

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a 250 mL round bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add p-tolualdehyde (10 mmol), thioglycolic acid (11 mmol), and ammonium acetate (15 mmol).

  • Add 100 mL of toluene to the flask.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Once the reaction is complete (typically after 4-8 hours, when no more water is collected), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p_tolualdehyde p-Tolualdehyde one_pot One-Pot Condensation (Solvent, Heat) p_tolualdehyde->one_pot thioglycolic_acid Thioglycolic Acid thioglycolic_acid->one_pot amine_source Amine Source (e.g., NH4OAc) amine_source->one_pot solvent_removal Solvent Removal one_pot->solvent_removal purification Purification (Recrystallization/ Chromatography) solvent_removal->purification final_product 2-(4-Methylphenyl)- 4(5H)-thiazolone purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Product Yield check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase Time/Temp or Catalyst Amount incomplete->optimize_conditions check_reagents Verify Reagent Quality & Stoichiometry complete->check_reagents optimize_conditions->start reagents_ok Reagents OK check_reagents->reagents_ok OK reagents_bad Purify/Replace Reagents check_reagents->reagents_bad Bad check_workup Review Work-up & Purification reagents_ok->check_workup reagents_bad->start optimize_purification Optimize Purification (Solvent, Method) check_workup->optimize_purification

Caption: Troubleshooting workflow for low product yield in thiazolone synthesis.

References

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the condensation of 4-methylthiobenzamide with an α-haloacetate, such as ethyl chloroacetate, in a variation of the Hantzsch thiazole synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature: The reaction may require heating. Gradually increase the reaction temperature and monitor for product formation. Refluxing in a suitable solvent like ethanol is a common practice.
Poor quality of starting materials - Purity of 4-methylthiobenzamide: Ensure the thioamide is pure and dry. Impurities can interfere with the reaction. Recrystallize if necessary. - Reactivity of ethyl chloroacetate: Use freshly distilled ethyl chloroacetate as it can degrade over time.
Inappropriate solvent - The choice of solvent can significantly impact the reaction. Ethanol is commonly used. Other polar aprotic solvents like DMF or acetonitrile can also be explored.
Incorrect base or base concentration - A base, such as sodium acetate or a tertiary amine (e.g., triethylamine), is often used to neutralize the HCl formed during the reaction. Ensure the correct stoichiometry of the base is used. Excess base can lead to side reactions.

Problem 2: Presence of Significant Impurities or Side Products

Side Product Identification Mitigation Strategies
Unreacted 4-methylthiobenzamide Typically has a different Rf value on TLC compared to the product.- Increase reaction time or temperature. - Ensure stoichiometric amounts of ethyl chloroacetate are used.
N-(chloroacetyl)-4-methylbenzamide Can be formed if the thioamide sulfur does not displace the chloride efficiently. May be identified by MS and NMR.- Use a more polar solvent to favor the desired S-alkylation.
Isomeric 2-imino-3-(4-methylphenyl)-thiazolidin-4-one This is a common byproduct in Hantzsch-type syntheses, especially under acidic conditions. Can be distinguished from the desired product by careful analysis of NMR and IR spectra.- Maintain neutral or slightly basic reaction conditions. Avoid strong acids.
Ring-opened products The 4(5H)-thiazolone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of N-(mercaptoacetyl)-4-methylbenzamide.- Control the pH of the reaction and work-up steps. Avoid prolonged exposure to strong acids or bases.
Polymeric materials Resinification can occur, particularly at high temperatures.[1]- Use moderate reaction temperatures. - Ensure efficient stirring to prevent localized overheating.

Problem 3: Difficulty in Product Isolation and Purification

Issue Suggested Solution
Product is an oil or does not crystallize - Trituration: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Column Chromatography: Purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Co-elution of impurities during chromatography - Solvent System Optimization: Experiment with different solvent systems for TLC to achieve better separation before scaling up to column chromatography. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a variation of the Hantzsch thiazole synthesis, which involves the condensation reaction between 4-methylthiobenzamide and an ethyl α-haloacetate, typically ethyl chloroacetate.

Q2: What is the expected tautomeric form of the product?

A2: The product can exist in two tautomeric forms: the 4(5H)-thiazolone and the 4-hydroxythiazole form. The thiazolone form is generally the more stable tautomer. Spectroscopic analysis, particularly NMR and IR, can be used to distinguish between the two forms.

Q3: How can I confirm the structure of my product?

A3: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR: Look for the characteristic signals of the p-methylphenyl group and the methylene protons of the thiazolone ring.

  • ¹³C NMR: Identify the carbonyl carbon of the thiazolone ring and the carbons of the aromatic ring.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl group (C=O) of the thiazolone ring should be present.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try the following:

  • Gently heat the reaction mixture.

  • Use a more polar solvent to better solvate the reactants.

  • Add a catalytic amount of a phase-transfer catalyst if the reagents are in different phases.

  • Ensure that the starting materials are of high purity.

Q5: The yield of my reaction is consistently low. What are the key parameters to optimize?

A5: To optimize the yield, consider the following:

  • Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of the more volatile reactant might be beneficial.

  • Reaction Temperature and Time: Systematically vary the temperature and monitor the reaction progress over time to find the optimal conditions.

  • Choice of Base: The type and amount of base can have a significant impact on the reaction outcome.

  • Solvent: The polarity and boiling point of the solvent can influence the reaction rate and selectivity.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the Hantzsch thiazole synthesis and may require optimization for specific laboratory conditions.

Materials:

  • 4-Methylthiobenzamide

  • Ethyl chloroacetate

  • Sodium acetate (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylthiobenzamide (1 equivalent) in ethanol.

  • Add sodium acetate (1 to 1.2 equivalents) to the solution and stir.

  • To this mixture, add ethyl chloroacetate (1 to 1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_side_products Potential Side Products Thioamide 4-Methylthiobenzamide Product This compound Thioamide->Product Condensation SideProduct3 Polymeric Material Thioamide->SideProduct3 High Temperature Haloester Ethyl Chloroacetate Haloester->Product Haloester->SideProduct3 SideProduct1 Isomeric Imino-thiazolidinone Product->SideProduct1 Isomerization (Acidic) SideProduct2 Ring-Opened Product Product->SideProduct2 Hydrolysis

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Start Experiment Start LowYield Low/No Yield? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes Impurities Significant Impurities? LowYield->Impurities No OptimizeConditions Optimize Reaction Conditions (Time, Temp) CheckPurity->OptimizeConditions ChangeSolvent Change Solvent/Base OptimizeConditions->ChangeSolvent ChangeSolvent->Impurities Failure Consult Further Literature ChangeSolvent->Failure IdentifyImpurities Identify Impurities (TLC, NMR, MS) Impurities->IdentifyImpurities Yes Purification Purification Issues? Impurities->Purification No AdjustConditions Adjust Conditions (pH, Temp) IdentifyImpurities->AdjustConditions AdjustConditions->Purification AdjustConditions->Failure Triturate Triturate with Non-polar Solvent Purification->Triturate Yes Success Successful Synthesis Purification->Success No ColumnChrom Column Chromatography Triturate->ColumnChrom Recrystallize Recrystallize ColumnChrom->Recrystallize Recrystallize->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Overcoming solubility issues of 2-(4-Methylphenyl)-4(5H)-thiazolone in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-Methylphenyl)-4(5H)-thiazolone. This resource provides troubleshooting guidance and frequently asked questions to help researchers and scientists overcome common challenges encountered during in vitro and cell-based assays, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is predicted to be a hydrophobic compound with low aqueous solubility. This is based on the physicochemical properties of structurally similar compounds. For instance, 2-(4-methylphenyl)-3-phenyl-1,3-thiazolidin-4-one has a calculated XLogP3 of 3.7, indicating significant lipophilicity[1]. Another related compound, 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, has a measured aqueous solubility of 29.5 µg/mL at pH 7.4[2]. Therefore, it is anticipated that this compound will require an organic solvent for initial stock solution preparation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. DMSO is a powerful aprotic solvent capable of dissolving many poorly water-soluble compounds for biological assays[3]. For NMR analysis of a similar thiazole derivative, DMSO-d6 was successfully used, indicating good solubility in this solvent[4].

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. Most cell lines can tolerate DMSO concentrations up to 0.5% with minimal effects on viability[5][6]. However, for sensitive cell lines or long-term incubation, it is advisable to keep the final DMSO concentration at or below 0.1%[7]. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: My compound precipitates when I add it to the aqueous assay buffer or cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem. Key strategies include optimizing the final DMSO concentration, using a pre-warming step, and considering the use of co-solvents.

Q5: Are there any known signaling pathways affected by this compound or related compounds?

A5: Yes, thiazole and thiazolidinone derivatives have been reported to act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and VEGFR-2 signaling pathways. For example, some thiazole derivatives have been shown to inhibit VEGFR-2 with IC50 values in the micromolar range[4]. Understanding these pathways can provide a basis for designing your experiments and interpreting the results.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in assays.

Problem Possible Cause Recommended Solution
Compound precipitates in DMSO stock solution. The stock concentration is too high for the storage temperature. Water may have been absorbed into the DMSO, reducing its solvating power.Prepare a fresh stock solution at a slightly lower concentration. Ensure DMSO is anhydrous and store stock solutions with desiccant at -20°C or -80°C in tightly sealed vials. Before use, warm the stock solution to room temperature and briefly vortex.
Compound precipitates immediately upon dilution into aqueous buffer or media. The compound has very low aqueous solubility, and the final DMSO concentration is insufficient to keep it in solution. "Salting out" effect due to high salt concentration in the buffer.Increase the final DMSO concentration, but do not exceed the tolerance limit of your assay system (typically <0.5%). Prepare an intermediate dilution in a mixture of DMSO and your assay buffer before the final dilution. Consider using a co-solvent.
Compound precipitates in the assay plate over time. The compound is not stable in the aqueous environment at the assay temperature and duration. The compound may be binding to the plastic of the microplate.Reduce the incubation time of the assay if possible. Assess compound stability in the assay buffer over the time course of the experiment. Consider using low-binding microplates.
Inconsistent or non-reproducible assay results. Incomplete solubilization of the compound, leading to variability in the actual concentration in the assay. Degradation of the compound in solution.Ensure complete dissolution of the stock solution before each use by warming and vortexing. Prepare fresh dilutions for each experiment. Protect stock solutions from light if the compound is light-sensitive.
Observed cytotoxicity is higher than expected. The final DMSO concentration is too high for the cells. The compound itself is cytotoxic.Perform a DMSO dose-response experiment to determine the maximum tolerated concentration in your specific cell line. Ensure your vehicle control is appropriate.

Quantitative Data Summary

Compound Solvent/Condition Solubility Reference
2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acidAqueous buffer, pH 7.429.5 µg/mL[2]
2-(4-methylphenyl)-3-phenyl-1,3-thiazolidin-4-one-Predicted XLogP3 = 3.7[1]
2-AMINO-4-(P-TOLYL)THIAZOLE-Predicted pKa = 4.51[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay Workflow

This protocol provides a general workflow to assess the kinetic solubility of this compound in your assay buffer.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Assay buffer (e.g., PBS or cell culture medium)

    • 96-well clear bottom microplate

    • Plate reader capable of measuring turbidity (nephelometry) or absorbance

  • Procedure:

    • Prepare a series of dilutions of the compound stock solution in DMSO in a separate 96-well plate.

    • In the assay plate, add the assay buffer to each well.

    • Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions of the compound to the corresponding wells of the assay plate, ensuring the final DMSO concentration is consistent and within the desired range.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours).

    • Measure the turbidity or absorbance of each well. An increase in signal compared to the buffer control indicates precipitation.

    • The highest concentration that does not show a significant increase in signal is considered the kinetic solubility under these conditions.

Visualizations

Below are diagrams of signaling pathways that may be relevant to the biological activity of this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PTEN PTEN PIP3->PTEN Inhibits PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: PI3K/AKT/mTOR Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway.

Troubleshooting_Workflow Start Compound Precipitation Observed CheckStock Check Stock Solution Start->CheckStock StockOK Stock is Clear CheckStock->StockOK RedoStock Prepare Fresh Stock (Lower Concentration) StockOK->RedoStock No CheckDilution Review Dilution Protocol StockOK->CheckDilution Yes RedoStock->CheckStock DilutionOK Precipitation Still Occurs CheckDilution->DilutionOK OptimizeDMSO Optimize Final DMSO Concentration DilutionOK->OptimizeDMSO Yes Success Solubility Improved DilutionOK->Success No UseCosolvent Consider Co-solvents OptimizeDMSO->UseCosolvent UseCosolvent->Success

Caption: Troubleshooting Workflow for Compound Precipitation.

References

Troubleshooting guide for the Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low or No Product Yield

Question: I am getting a very low yield or no desired thiazole product. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield in the Hantzsch thiazole synthesis can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Poor Quality of Reactants:

    • α-Haloketone: α-Haloketones can be unstable. Ensure you are using a pure, freshly prepared, or properly stored α-haloketone. Decomposition can lead to unwanted side reactions.

    • Thioamide/Thiourea: The stability of the thioamide is crucial. Some thioamides can be unstable, especially in acidic media, which can lead to low yields.[1] Use a high-purity thioamide or thiourea.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction often requires heating.[2] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. The optimal temperature can be substrate-dependent, but heating is generally necessary.[2]

    • Reaction Time: While some modern variations of the Hantzsch synthesis are rapid, traditional methods may require longer reaction times.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are commonly used.[2][4] However, for specific substrates, exploring other solvents like dioxane might be beneficial.[1] In some cases, solvent-free conditions have been shown to be effective and can lead to shorter reaction times and higher yields.[5]

    • pH: The pH of the reaction mixture can be critical. An acidic medium can cause instability of some thioamides.[1] The use of a weak base may be necessary for the final product isolation, especially if the initial product is a salt.[2]

  • Inefficient Work-up and Isolation:

    • The thiazole product may precipitate out of the reaction mixture upon neutralization.[2][6] Ensure proper pH adjustment during work-up to facilitate product precipitation.

    • The choice of recrystallization solvent is important for obtaining a pure product with a good recovery rate.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_reactants Verify Reactant Quality (α-Haloketone & Thioamide) start->check_reactants optimize_conditions Optimize Reaction Conditions check_reactants->optimize_conditions Reactants are pure sub_reactants Use fresh/purified reactants. Consider stability of thioamide. check_reactants->sub_reactants check_workup Review Work-up & Isolation optimize_conditions->check_workup Conditions Optimized sub_conditions Adjust temperature. Vary solvent. Monitor with TLC for optimal time. optimize_conditions->sub_conditions solution Improved Yield check_workup->solution Procedure Refined sub_workup Ensure proper pH for precipitation. Optimize recrystallization solvent. check_workup->sub_workup

Caption: Troubleshooting decision tree for addressing low product yield in Hantzsch thiazole synthesis.

2. Formation of Side Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to purify the desired thiazole. What are the common side products and what are the best purification strategies?

Answer: The formation of side products is a common issue in the Hantzsch synthesis. Understanding the potential side reactions can aid in their prevention and in the purification of the target molecule.

Common Side Products:

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted α-haloketone and thioamide/thiourea in the mixture.

  • Products from Self-Condensation of α-Haloketone: Under certain conditions, α-haloketones can undergo self-condensation.

  • Oxidation Products: Sulfur in the thiazole ring can be oxidized to sulfoxides or sulfones, though this is less common under standard Hantzsch conditions.[1]

Purification Strategies:

  • Precipitation/Filtration: The Hantzsch synthesis often yields a product that can be precipitated by adjusting the pH of the reaction mixture, typically by adding a weak base like sodium carbonate.[2][6] The crude product can then be isolated by filtration.[2][6] This is often sufficient to obtain a product of reasonable purity.[6]

  • Recrystallization: For further purification, recrystallization from a suitable solvent is a standard and effective method. The choice of solvent will depend on the specific thiazole derivative.

  • Column Chromatography: If precipitation and recrystallization are insufficient, silica gel column chromatography is a powerful technique for separating the desired product from impurities. A solvent system with an appropriate polarity should be developed based on TLC analysis.

3. Reaction Mechanism and Intermediates

Question: Can you provide a diagram of the Hantzsch thiazole synthesis mechanism?

Answer: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. The key steps involve a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][6]

Reaction Mechanism:

hantzsch_mechanism reactants α-Haloketone + Thioamide sn2_intermediate S-Alkylation Intermediate (SN2 product) reactants->sn2_intermediate SN2 Attack cyclization_intermediate Cyclized Intermediate (Hemiaminal-like) sn2_intermediate->cyclization_intermediate Intramolecular Nucleophilic Attack dehydration_product Dehydrated Intermediate cyclization_intermediate->dehydration_product Dehydration (-H2O) product Thiazole Product dehydration_product->product Tautomerization/ Aromatization

Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thioamide or Thiourea

  • Solvent (e.g., Methanol, Ethanol)

  • Weak base for work-up (e.g., 5% Sodium Carbonate solution)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq) in the chosen solvent.

  • Add the thioamide or thiourea (1.0 - 1.5 eq) to the solution. A slight excess of the thio-reagent is often used.[2]

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrates and solvent used (e.g., reflux in methanol for 30 minutes to several hours).[2][6]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a solution of a weak base (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid formed and to precipitate the thiazole product.[2][6]

  • Collect the precipitated solid by vacuum filtration and wash it with water.[2][6]

  • Dry the crude product.

  • Further purify the product by recrystallization from a suitable solvent or by column chromatography if necessary.

Characterization:

The identity and purity of the synthesized thiazole can be confirmed by standard analytical techniques such as:

  • Melting Point Determination[2]

  • Thin Layer Chromatography (TLC)[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)[2]

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Example Data)

The following table illustrates how variations in reaction conditions can impact the yield of the Hantzsch thiazole synthesis. This is example data and actual results will vary based on the specific reactants.

EntrySolventTemperature (°C)Time (h)CatalystYield (%)
1Ethanol/Water652-3.5NoneVaries
2MethanolReflux0.5NoneHigh
3Dioxane60-None18-20[1]
4Solvent-freeRoom TempMinsNoneGood
5Ethanol/WaterRoom Temp1.5-2SiW.SiO₂ (ultrasonic)79-90[4][7]
6MethanolReflux8None (conventional heating)Lower than microwave

Note: Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields compared to conventional heating.[8] The use of catalysts can also enhance reaction rates and yields.[4][7]

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and scale-up of 2-(4-Methylphenyl)-4(5H)-thiazolone. It includes frequently asked questions, detailed troubleshooting, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and scalable methods for synthesizing 4-thiazolidinone derivatives, including this compound, are:

  • One-Pot, Three-Component Reaction: This is a highly efficient method involving the condensation of an aromatic aldehyde (p-tolualdehyde), an amine (e.g., ammonia or an ammonium salt), and thioglycolic acid.[1][2] This approach is often favored for its simplicity and atom economy.

  • Reaction of a Schiff Base with Thioglycolic Acid: This two-step method first involves the formation of an imine (Schiff base) from p-tolualdehyde and an amine, which is then cyclized with thioglycolic acid to form the thiazolidinone ring.[2][3]

  • Hantzsch Thiazole Synthesis Adaptation: While the classic Hantzsch synthesis yields a fully aromatic thiazole, modified conditions can be used.[4][5] This typically involves the reaction of an α-haloketone with a thioamide.[4][6] For the target molecule, this would involve reacting 4-methylthiobenzamide with a chloro- or bromo-acetic acid derivative.

Q2: Why is yield loss a common issue during scale-up?

A2: Yield loss during scale-up can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.

  • Mass Transfer Limitations: Inadequate mixing in large reactors can result in poor distribution of reactants, leading to localized concentration gradients and the formation of impurities.

  • Extended Reaction Times: What works in a few hours on a lab scale may require significantly longer at a larger scale to ensure complete conversion, potentially leading to product degradation.

  • Work-up and Isolation Challenges: Techniques like extraction and filtration can be less efficient at larger scales, leading to physical loss of product. Precipitation and crystallization may also behave differently, requiring re-optimization.

Q3: What are the most common impurities and byproducts?

A3: During the synthesis, several impurities can form:

  • Unreacted starting materials (p-tolualdehyde, thioglycolic acid).

  • The disulfide of thioglycolic acid.

  • Polymeric materials or tars, especially if the reaction temperature is too high.

  • Side-products from alternative reaction pathways, which depend on the specific synthetic route employed.

Q4: How critical is the quality of starting materials?

A4: The purity of starting materials is paramount. Impurities in p-tolualdehyde (such as the corresponding benzoic acid) or thioglycolic acid (such as thiodiglycolic acid) can inhibit the reaction or generate difficult-to-remove side products, complicating purification and reducing overall yield. Always use reagents of high purity, especially for larger-scale synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or Inconsistent Product Yield
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. Consider a modest increase in temperature, but watch for byproduct formation.
Suboptimal Reagent Stoichiometry Ensure accurate measurement of all reactants. While a 1:1:1 molar ratio is the theoretical basis for the three-component synthesis, empirical optimization may be required. A slight excess of the amine source or thioglycolic acid may be beneficial.
Inefficient Water Removal The condensation reaction to form the thiazolidinone ring liberates water.[1] On a larger scale, this can inhibit the reaction equilibrium. Use a Dean-Stark apparatus or a solvent that allows for azeotropic removal of water (e.g., toluene, xylene) to drive the reaction to completion.
Poor Solvent Choice The choice of solvent can significantly impact yield. Polypropylene glycol (PPG) has been shown to be an effective and eco-friendly solvent that aids in water removal and can lead to high yields.[1] Experiment with different solvents to find the optimal medium for your scale.
Problem 2: Difficulty in Product Purification and Isolation
Potential Cause Recommended Solution
Product is Oily or Fails to Crystallize The crude product may contain impurities that act as a crystallization inhibitor. Try washing the crude solid or oil with a non-polar solvent like hexane or diethyl ether to remove unreacted aldehyde. If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.
Contamination with Starting Materials If the product is contaminated with acidic impurities (e.g., thioglycolic acid), wash the organic solution with a mild base like a saturated sodium bicarbonate solution during work-up. Basic impurities can be removed with a dilute acid wash (e.g., 1M HCl).
Product is a Stubborn Emulsion During Extraction Emulsions are common during aqueous work-up. To break them, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. In some cases, filtering the entire mixture through a pad of celite can be effective.
Recrystallization Fails or Gives Low Recovery The chosen recrystallization solvent may be suboptimal. Perform small-scale solvent screening to identify a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for this class of compounds include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.

Visualized Experimental Workflow and Logic

A typical workflow for the synthesis and a troubleshooting logic diagram are presented below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Reagents 1. Select & Weigh Reagents (p-Tolualdehyde, Amine, Thioglycolic Acid) Solvent 2. Prepare Solvent & Reaction Vessel Reagents->Solvent Reaction 3. Combine Reagents & Heat to Reflux (e.g., 110-120°C) Solvent->Reaction Monitoring 4. Monitor via TLC/HPLC Reaction->Monitoring Cooling 5. Cool Reaction Mixture Monitoring->Cooling Extraction 6. Aqueous Work-up (Extraction/Washing) Cooling->Extraction Drying 7. Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation 8. Remove Solvent Drying->Evaporation Purification 9. Purify Crude Product (Recrystallization/Chromatography) Evaporation->Purification Analysis 10. Characterize Product (NMR, IR, MS, MP) Purification->Analysis

Caption: High-level workflow for the synthesis of this compound.

G Start Problem: Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (T, Time) Start->Check_Conditions Re_Purify Re-purify Starting Materials Check_Purity->Re_Purify Impure Re_Run Re-run Reaction with Verified Parameters Check_Stoichiometry->Re_Run Corrected Check_Water Is Water Removal Efficient? Check_Conditions->Check_Water Implement_Dean_Stark Implement Azeotropic Water Removal Check_Water->Implement_Dean_Stark No Optimize_Conditions Systematically Optimize Temperature & Time Check_Water->Optimize_Conditions Yes Implement_Dean_Stark->Re_Run Optimize_Conditions->Re_Run Re_Purify->Re_Run

Caption: Troubleshooting logic for diagnosing and resolving low reaction yield.

Experimental Protocols

Protocol A: One-Pot Three-Component Synthesis in Polypropylene Glycol (PPG)

This protocol is adapted from methodologies known to produce 2-arylthiazolidin-4-ones in high yields.[1]

Materials:

  • p-Tolualdehyde

  • Ammonium acetate

  • Thioglycolic acid

  • Polypropylene glycol (PPG, avg. mol. wt. ~400)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, condenser, and a temperature probe.

  • Charging Reagents: To the flask, add p-tolualdehyde (1.0 eq), ammonium acetate (1.2 eq), and polypropylene glycol (PPG) as the solvent (approx. 3-4 mL per gram of aldehyde).

  • Reaction Initiation: Begin stirring the mixture and add thioglycolic acid (1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 110-120 °C and maintain this temperature for 3-5 hours. The success of using PPG as a solvent is partly due to its immiscibility with water, which helps drive the reaction forward.[1]

  • Monitoring: Monitor the reaction's completion by taking small aliquots and analyzing them via TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the p-tolualdehyde spot indicates the reaction is nearing completion.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted thioglycolic acid), and finally with brine.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.

Protocol B: Two-Step Synthesis via Schiff Base Intermediate

This protocol involves the pre-formation of the imine before cyclization.

Materials:

  • p-Tolualdehyde

  • Ammonium chloride

  • Aqueous ammonia solution

  • Toluene

  • Thioglycolic acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Step 1: Formation of the Schiff Base (Imine)

  • In a flask equipped with a Dean-Stark apparatus and condenser, dissolve p-tolualdehyde (1.0 eq) and ammonium chloride (1.1 eq) in toluene.

  • Add an excess of concentrated aqueous ammonia.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms, driving the reaction to completion.

  • Once the theoretical amount of water has been collected (or TLC shows no remaining aldehyde), cool the reaction mixture. The imine is often used directly in the next step without isolation.

Step 2: Cyclization to form the Thiazolidinone

  • To the cooled toluene solution containing the imine, add thioglycolic acid (1.05 eq) dropwise while stirring. An exotherm may be observed.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the formation of the product is complete.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up as described in Protocol A (wash with water, NaHCO₃ solution, and brine).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization as described in Protocol A.

Comparative Data on Synthesis Conditions

The following table summarizes findings from various studies on thiazolidinone synthesis, highlighting the impact of different conditions.

Method Solvent Catalyst/Conditions Typical Time Typical Yield Reference
Three-ComponentPolypropylene Glycol (PPG)Thermal (110 °C)3-5 h80-95%[1]
Three-ComponentEthanol/WaterUltrasonic Irradiation, RT30-45 min85-90%[7]
Three-ComponentMethanolReflux4-6 h76-85%[8]
Two-Step (Schiff Base)1,4-DioxaneReflux with Dean-Stark12-14 hModerate-Good[9]
Three-ComponentSolvent-FreeMicrowave Irradiation5-10 minHigh[10]

References

Technical Support Center: 2-(4-Methylphenyl)-4(5H)-thiazolone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone, helping to reduce impurities and improve overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is a variation of the Hantzsch thiazole synthesis. It involves the condensation reaction between 4-methylbenzothioamide (p-tolylthioamide) and an α-haloacetic acid derivative, typically ethyl chloroacetate or chloroacetic acid. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the thiazolone ring.[1]

Q2: What are the critical parameters affecting the purity and yield of the final product?

A2: Key parameters include the purity of starting materials (especially the thioamide), reaction temperature, choice of solvent, and reaction time. Anhydrous conditions are often preferred to minimize hydrolysis-related side products. The base used for the cyclization step also plays a crucial role.

Q3: What is a typical yield for this synthesis?

A3: Yields can vary significantly based on the specific conditions and scale of the reaction. With optimized conditions, yields can range from moderate to good (60-85%). However, low yields are a common issue if reaction parameters are not well-controlled.[2]

Q4: How is the final product typically purified?

A4: The most common purification method for crystalline solids like this compound is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3][4] For persistent impurities or oily products, silica gel column chromatography may be necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

  • Question: I have followed the protocol, but my final yield is very low, or I have recovered only starting materials. What are the possible causes?

  • Answer: Low yield is a frequent problem in organic synthesis and can stem from several factors:

    • Reagent Quality: The 4-methylbenzothioamide may be impure or degraded. Ensure it is pure before starting. Similarly, ethyl chloroacetate can hydrolyze over time; use a freshly opened bottle or distill it before use.

    • Reaction Temperature: The reaction may require specific temperature control. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it could promote decomposition or side reactions.

    • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears or is significantly diminished.

    • Moisture Contamination: Water in the reaction can lead to the hydrolysis of the thioamide to the corresponding amide (4-methylbenzamide) or hydrolysis of the ester, preventing cyclization. Ensure all glassware is oven-dried and use anhydrous solvents if possible.[5][6]

    • Inefficient Work-up: Product can be lost during the extraction or filtration steps. Ensure thorough extraction and minimize transfers between flasks.[2]

Problem 2: Product is an Oil or Has a Low Melting Point

  • Question: My final product is an inseparable oil or melts at a much lower temperature than expected, indicating impurities. What are these impurities and how can I remove them?

  • Answer: An oily product or a significant melting point depression points to the presence of impurities. Common impurities include:

    • Unreacted Starting Materials: Residual 4-methylbenzothioamide or ethyl chloroacetate.

    • Hydrolysis Byproduct: 4-methylbenzamide, formed from the hydrolysis of the thioamide starting material. This is a very common impurity if conditions are not anhydrous.

    • Solvent Residue: Incomplete removal of the reaction or extraction solvent. Ensure the product is dried thoroughly under a high vacuum.

    • Side-Reaction Products: Other potential byproducts from self-condensation or alternative reaction pathways.

    Solution:

    • Trituration: Try stirring the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization of the desired product.

    • Recrystallization: Attempt recrystallization from various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

    • Column Chromatography: If recrystallization fails, purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Problem 3: Multiple Spots on TLC After Reaction Completion

  • Question: My TLC plate shows the consumption of starting materials, but there are multiple new spots in addition to the expected product spot. What do these indicate?

  • Answer: The presence of multiple spots confirms the formation of byproducts. This could be due to:

    • Lack of Regioselectivity: The reaction may be producing isomers, although this is less common for this specific synthesis.

    • Decomposition: The product or intermediates might be unstable under the reaction conditions (e.g., prolonged heating, incorrect pH).[2]

    • Competing Reactions: The reagents may be participating in side reactions. For instance, the base used could be promoting self-condensation of the ethyl chloroacetate.

    Solution:

    • Re-optimize the reaction conditions. Try lowering the reaction temperature or reducing the reaction time.

    • Adjust the stoichiometry of the reagents.

    • Isolate the main product using column chromatography to separate it from the byproducts.

Data Summary

The following table outlines typical reaction parameters for the synthesis of 2-aryl-4(5H)-thiazolones, which can be adapted for the target molecule.

ParameterConditionRationale / Common Issues
Thioamide 4-Methylbenzothioamide (1.0 eq)Purity is critical. Impurities can inhibit the reaction or contaminate the product.
α-Halo Ester Ethyl Chloroacetate (1.0 - 1.2 eq)A slight excess can help drive the reaction to completion.
Solvent Ethanol, Benzene, or THFAnhydrous solvent is recommended to prevent hydrolysis of the thioamide.[5]
Base Fused Sodium Acetate, TriethylamineA mild base is used to facilitate the final cyclization step.[4]
Temperature 60-80 °C (Reflux)Balances reaction rate against potential for side reactions/decomposition.
Reaction Time 2-6 hoursMonitor by TLC to determine the optimal time and avoid byproduct formation.
Typical Yield 60-85%Highly dependent on purity of reagents and adherence to anhydrous conditions.
Purification Recrystallization (Ethanol)Effective for removing most common impurities if the crude product is solid.

Key Experimental Protocols

1. Synthesis of this compound

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylbenzothioamide (e.g., 1.51 g, 10 mmol).

  • Add anhydrous ethanol (30 mL) and stir until the thioamide is dissolved.

  • Add ethyl chloroacetate (e.g., 1.29 g, 10.5 mmol, 1.05 eq) to the solution.

  • Add fused sodium acetate (e.g., 1.23 g, 15 mmol, 1.5 eq).

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Filter the crude solid using a Büchner funnel and wash with a small amount of cold water (2 x 15 mL) followed by cold ethanol (10 mL) to remove soluble impurities.

  • Dry the crude product under vacuum to obtain the solid thiazolone.

2. Purification by Recrystallization

  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a fluted filter paper.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Filter the purified crystals and wash with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven to a constant weight. Characterize by melting point and spectroscopic methods (NMR, IR, MS).

Visual Guides and Workflows

troubleshooting_workflow start Low Purity or Yield in Synthesis check_sm Check Starting Material Purity (TLC, NMR, MP) start->check_sm check_cond Review Reaction Conditions (Temp, Time, Anhydrous?) start->check_cond check_workup Analyze Work-up & Purification (Extraction Loss, Drying) start->check_workup sm_impure Solution: Purify Starting Materials (Recrystallize/Distill) check_sm->sm_impure Impure cond_bad Solution: Optimize Conditions (Lower Temp, Adjust Time, Use Dry Solvents) check_cond->cond_bad Suboptimal workup_bad Solution: Refine Purification (Column Chromatography, Trituration) check_workup->workup_bad Ineffective

Caption: Troubleshooting workflow for low purity/yield.

reaction_pathway Synthesis of this compound sub1 4-Methylbenzothioamide reagents + NaOAc Ethanol, Reflux sub1->reagents sub2 Ethyl Chloroacetate sub2->reagents intermediate S-Alkylated Intermediate (Thioimidate) reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product impurity_formation Common Impurity Formation Pathway thioamide 4-Methylbenzothioamide hydrolysis Hydrolysis (Non-anhydrous conditions) thioamide->hydrolysis main_reaction Desired Reaction with Ethyl Chloroacetate thioamide->main_reaction water H₂O (Trace Moisture) water->hydrolysis impurity Impurity: 4-Methylbenzamide hydrolysis->impurity

References

Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under the recommended conditions. - For solid-supported catalysts, verify the loading and proper activation if required. - Consider a different class of catalyst (e.g., switching from a Lewis acid to a Brønsted acid or a biocatalyst).
Incorrect Reaction Temperature - Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. - For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.[1]
Poor Quality of Reagents - Use freshly distilled or purified solvents and reagents. - Verify the purity of starting materials (p-tolualdehyde, thioglycolic acid, and amine source) by appropriate analytical methods (e.g., NMR, GC-MS).
Presence of Water - Conduct the reaction under anhydrous conditions, especially when using water-sensitive catalysts like Lewis acids. - Use dry solvents and consider the addition of a dehydrating agent like molecular sieves.
Suboptimal pH - For reactions involving acid or base catalysis, ensure the pH of the reaction medium is within the optimal range for the chosen catalyst.

Problem 2: Formation of Significant Byproducts or Impurities

Potential Cause Suggested Solution
Side Reactions - Self-condensation of thioglycolic acid or p-tolualdehyde can occur. Adjusting the rate of addition of reagents can minimize this. - Formation of dithianes or other sulfur-containing impurities may indicate incorrect reaction pathways. A change in catalyst or solvent may be necessary.
Decomposition of Product - The 4(5H)-thiazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup. - Minimize reaction time to prevent product degradation.
Oxidation - If the reaction is sensitive to air, conduct it under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Difficult Product Isolation and Purification

Potential Cause Suggested Solution
Product is an Oil or Gummy Solid - Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. - If crystallization fails, purification by column chromatography on silica gel is a common alternative.[2] A range of solvent systems (e.g., petroleum ether/ethyl acetate) can be explored.
Co-elution of Impurities during Chromatography - Optimize the mobile phase for better separation. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography.
Product is Soluble in the Aqueous Phase during Workup - Adjust the pH of the aqueous phase to decrease the solubility of the product. - Extract the aqueous layer with a different organic solvent in which the product has higher solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent synthetic route is a one-pot, three-component reaction involving p-tolualdehyde, an amine source (like ammonia or an ammonium salt), and thioglycolic acid.[3]

Q2: How do I choose the right catalyst for my synthesis?

Catalyst selection depends on the desired reaction conditions (e.g., solvent, temperature) and environmental considerations.

  • Lewis acids (e.g., Y(OTf)₃) can be effective but may require anhydrous conditions.

  • Heterogeneous catalysts (e.g., magnesium oxide nanoparticles) offer easier separation and potential for recycling.

  • Biocatalysts (e.g., chitosan hydrogels) are environmentally friendly options that can provide high yields under mild conditions.[4]

  • In some cases, a catalyst-free approach may be feasible, simplifying the reaction setup and purification.[2]

Q3: What is a typical reaction time and temperature for this synthesis?

Reaction times and temperatures can vary significantly based on the chosen catalyst and methodology.

  • Conventional heating methods may require several hours (12-17 hours) of reflux.[1]

  • Microwave-assisted synthesis can dramatically reduce reaction times to as little as 6-11 minutes.[1]

  • Some catalyst systems can drive the reaction to completion at room temperature within a few hours.

Q4: What are the key safety precautions I should take during this synthesis?

  • Thioglycolic acid has a strong, unpleasant odor and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Many organic solvents are flammable and volatile. Work in a fume hood away from ignition sources.

  • When using microwave synthesis , ensure the reaction vessel is properly sealed and designed for microwave use to prevent pressure buildup.

Q5: How can I confirm the structure of my synthesized this compound?

The structure of the final product should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR will show characteristic peaks for the aromatic protons of the p-methylphenyl group, the methylene protons of the thiazolone ring, and the methyl group.

  • ¹³C NMR will confirm the presence of the carbonyl carbon, the carbon atoms of the heterocyclic ring, and the aromatic carbons.

  • Mass Spectrometry (MS) will determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy will show characteristic absorption bands for the C=O and C=N bonds.

Data Presentation

Table 1: Comparison of Catalysts for Thiazolidinone/Thiazole Synthesis

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
PIBTU-CS hydrogelThiosemicarbazone derivative, Hydrazonoyl halideEthanol40 (Ultrasonic)25 minHigh[4]
Triethylamine (TEA)Thiosemicarbazone derivative, Hydrazonoyl halideEthanol40 (Ultrasonic)40 minModerate[4]
None (Catalyst-free)Cysteine, Substituted benzonitrilesN/AN/AN/A64-89[2]
Polypropylene glycol (PPG)Primary amines, Aromatic aldehydes, Thioglycolic acidPPG110N/A70-96[3]

Note: The data presented is for the synthesis of related thiazole and thiazolidinone structures, as direct comparative data for multiple catalysts for this compound in a single source is limited. These results provide a strong indication of the performance of different catalyst types.

Experimental Protocols

General Protocol for One-Pot Three-Component Synthesis of 2-Aryl-4-thiazolidinones

This protocol is a generalized procedure based on common methods for synthesizing the thiazolidinone core.[3]

  • Reaction Setup: To a round-bottom flask, add the primary amine (1 mmol), the aromatic aldehyde (in this case, p-tolualdehyde, 1 mmol), and thioglycolic acid (1.2 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., polypropylene glycol, ethanol, or toluene) and the selected catalyst (if not a catalyst-free reaction).

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to the optimal temperature (e.g., 110 °C or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a set temperature and time.

  • Workup:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Starting Materials (p-tolualdehyde, thioglycolic acid, amine) D One-Pot Reaction Setup A->D B Select Catalyst (e.g., Lewis Acid, Biocatalyst) B->D C Choose Solvent (e.g., Ethanol, Toluene) C->D E Heating Method (Conventional or Microwave) D->E F Monitor Progress (TLC) E->F G Workup (Precipitation & Filtration) F->G Reaction Complete H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection cluster_criteria Key Considerations cluster_catalysts Catalyst Options Start Catalyst Selection for Thiazolone Synthesis Yield Desired Yield Start->Yield Time Reaction Time Start->Time Conditions Reaction Conditions (Temp, Solvent) Start->Conditions Green Green Chemistry Principles Start->Green LewisAcid Lewis Acids (e.g., Y(OTf)3) - High efficiency - May need anhydrous conditions Yield->LewisAcid Hetero Heterogeneous (e.g., MgO nanoparticles) - Easy recovery - Recyclable Yield->Hetero Bio Biocatalysts (e.g., Chitosan) - Mild conditions - Eco-friendly Yield->Bio None Catalyst-Free - Simple setup - Reduced cost Yield->None Time->LewisAcid Time->Bio Conditions->Hetero Conditions->Bio Conditions->None Green->Hetero Green->Bio Green->None

Caption: Logical relationships in catalyst selection for efficient synthesis.

References

Technical Support Center: Stability of 2-(4-Methylphenyl)-4(5H)-thiazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving 2-(4-Methylphenyl)-4(5H)-thiazolone derivatives, with a focus on enhancing compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound derivatives?

A1: The most significant stability challenges for this class of compounds are susceptibility to hydrolysis, particularly under alkaline conditions, and degradation due to oxidation.[1][2] The 4(5H)-thiazolone ring can undergo cleavage, leading to loss of biological activity. Photodegradation and thermal degradation can also occur under specific experimental or storage conditions.[1][2][3]

Q2: What is the primary degradation pathway under basic conditions?

A2: Under basic (alkaline) conditions, the primary degradation pathway is the hydrolysis of the ester or thioester bond within the 4(5H)-thiazolone ring. This process typically leads to ring-opening, forming inactive degradants. The presence of a hydroxide ion facilitates a nucleophilic attack on the carbonyl carbon of the ring.

Thiazolone 2-(4-Methylphenyl)- 4(5H)-thiazolone Intermediate Tetrahedral Intermediate Thiazolone->Intermediate OH⁻ (Alkaline Hydrolysis) Product Ring-Opened Product (e.g., Thioamide derivative) Intermediate->Product Ring Cleavage

Caption: Alkaline hydrolysis pathway of the 4(5H)-thiazolone ring.

Q3: How can I enhance the stability of my this compound derivative in solution?

A3: To enhance stability in solution, consider the following strategies:

  • pH Control: Maintain the pH of the solution in the neutral to acidic range to prevent base-catalyzed hydrolysis. Buffering your formulation is highly recommended.[4]

  • Antioxidants: If oxidative degradation is a concern, add common antioxidants like sodium hydrosulfite or thiourea to the formulation.[4]

  • Excipient Selection: Carefully select excipients that do not interact with the thiazolone ring. For instance, avoid basic excipients that could raise the local pH.[4]

  • Solvent Choice: Use aprotic or less polar solvents where possible, as they are less likely to participate in hydrolytic degradation.

  • Protection from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.[4]

Troubleshooting Guide

Q4: I am observing a new, unexpected peak in my HPLC chromatogram after leaving my sample in a basic buffer. What is likely happening?

A4: The appearance of a new peak, typically at a different retention time from your parent compound, after exposure to a basic buffer strongly suggests alkaline hydrolysis.[1][2] The 4(5H)-thiazolone ring has likely opened, creating a more polar degradation product that may elute earlier in a reverse-phase HPLC setup. To confirm this, you should run a forced degradation study.

Q5: My compound shows significant degradation after adding a solution containing metal ions. What is the cause?

A5: Thiazolone derivatives can be susceptible to oxidation, and this process can be catalyzed by the presence of metallic ions.[2] If your solution contains trace metals (e.g., from reagents or containers), it can accelerate oxidative degradation. Consider using metal chelators like EDTA in your formulation or ensuring the use of high-purity, metal-free reagents and solvents.

Q6: The concentration of my compound decreases over time, even when stored in a neutral buffer at room temperature. What should I investigate?

A6: If hydrolysis and oxidation are ruled out, consider thermal degradation or photostability.

  • Thermolysis: Some derivatives may be thermally labile even at room temperature over extended periods.[3] Perform a stability study at controlled, refrigerated temperatures (e.g., 2-8 °C) to see if the degradation rate decreases.

  • Photolysis: Ensure your samples are not exposed to ambient lab lighting for long durations.[1][2] Repeat the experiment with light-protected containers (e.g., amber vials or foil-wrapped tubes) to assess for photodegradation.

Quantitative Stability Data

The following table summarizes typical results from a forced degradation study on a thiazolone derivative, highlighting its susceptibility under various stress conditions.

Stress ConditionReagent/ConditionDuration (hours)Degradation (%)Reference
Alkaline Hydrolysis 0.1 M NaOH72Significant[1][2]
Acidic Hydrolysis 0.1 M HCl72Minimal[1][5]
Oxidation 0.6% H₂O₂72Moderate[2]
Oxidation (Metallic Ions) 0.02 M FeCl₃72Significant[2]
Neutral Hydrolysis Water72Minimal[1]
Thermal Degradation 60 °C72Moderate[1]
Photodegradation UV Light Exposure24Minimal to Moderate[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines the steps to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in appropriate solvent (e.g., ACN) acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose aliquots base Alkaline Hydrolysis (e.g., 0.1M NaOH) prep->base Expose aliquots ox Oxidation (e.g., 3% H₂O₂) prep->ox Expose aliquots therm Thermal (e.g., 60°C) prep->therm Expose aliquots photo Photolytic (e.g., UV lamp) prep->photo Expose aliquots hplc Analyze samples by HPLC-DAD at t=0, 24, 48, 72h acid->hplc base->hplc ox->hplc therm->hplc photo->hplc results Evaluate peak purity and quantify degradation products hplc->results

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to achieve the final desired concentration (e.g., 200 µg/mL).[2]

    • Acidic: Dilute with 0.1 M HCl.

    • Alkaline: Dilute with 0.1 M NaOH.

    • Oxidative: Dilute with a solution of 3% H₂O₂.

    • Thermal: Dilute with a neutral buffer (e.g., water or PBS) and incubate in a water bath at 60°C.

    • Photolytic: Dilute with a neutral buffer, place in a quartz cuvette, and expose to a UV light source. Also, prepare a control sample wrapped in foil to serve as a dark control.

  • Time Points: Collect aliquots from each stress condition at specified time points (e.g., 0, 24, 48, and 72 hours).[2] If the reaction is rapid (e.g., alkaline hydrolysis), neutralize the sample immediately by adding an equimolar amount of acid (or base) before analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-DAD Method

This method is suitable for separating the parent this compound derivative from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).[1][6]

  • Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. A typical starting point is Acetonitrile:Water (85:15 v/v).[1][2]

  • Flow Rate: 1.0 - 1.2 mL/min.[1][5]

  • Injection Volume: 20 - 25 µL.[1][2]

  • Column Temperature: 30 °C.[1]

  • Detection: DAD detection at a suitable wavelength, often determined from the UV spectrum of the parent compound (e.g., 240 nm).[1][2] The DAD allows for the assessment of peak purity, which is crucial for a stability-indicating method.

References

Validation & Comparative

Confirming the Structure of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Comparative Analysis with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-(4-Methylphenyl)-4(5H)-thiazolone. This guide leverages X-ray crystallography as the benchmark for absolute structure confirmation and compares it with other widely used analytical techniques.

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as this compound, a derivative of the versatile thiazolone scaffold, unambiguous structural confirmation is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the "gold standard" for providing precise atomic coordinates, bond lengths, and bond angles, thereby offering an unparalleled view of the molecular architecture.[1][2][3]

This guide presents a comparative overview of analytical techniques for the structural confirmation of this compound. While a specific crystal structure for this exact molecule is not publicly available, this guide draws on crystallographic data from closely related thiazole and thiazolidinone derivatives to provide expected structural parameters. Furthermore, it contrasts the definitive nature of X-ray crystallography with other common spectroscopic methods, offering a holistic perspective on structural analysis.

Comparative Analysis of Structural Elucidation Methods

The structural confirmation of this compound can be approached using several analytical techniques. While methods like NMR and IR spectroscopy provide valuable information about the molecular framework and functional groups, X-ray crystallography offers an unambiguous determination of the solid-state structure. The following table compares the expected data from X-ray crystallography for the target molecule, based on analogous structures, with typical data from other analytical methods.

Analytical Technique Parameters Measured Expected Data for this compound (and related structures) Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Atomic coordinates, bond lengths, bond angles, crystal packing- Thiazole ring dihedral angles with phenyl rings.[4] - C=O, C=N, C-S bond lengths. - Intermolecular interactions (e.g., hydrogen bonding).[5]- Provides absolute 3D structure.[2][3] - Unambiguous determination of stereochemistry.[2] - Detailed information on intermolecular interactions.- Requires suitable single crystals.[2] - Structure represents the solid state, which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts (δ), coupling constants (J)- 1H NMR: Signals for aromatic protons, methyl protons, and methylene protons of the thiazolone ring.[6][7] - 13C NMR: Signals for carbonyl carbon, aromatic carbons, and other carbons in the structure.[6]- Provides detailed information about the carbon-hydrogen framework. - Can be used to study dynamic processes in solution.- Does not directly provide 3D structure. - Can be difficult to interpret for complex molecules without 2D NMR.[6]
Infrared (IR) Spectroscopy Vibrational frequencies of functional groups- Characteristic absorption bands for C=O (carbonyl), C=N (imine), and C-S bonds.[8]- Quick and simple method for identifying functional groups.- Provides limited information about the overall molecular structure. - Ambiguity in band assignments can occur.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)- Molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation pattern characteristic of the thiazolone core.- Provides accurate molecular weight. - High sensitivity.- Does not provide information on the 3D arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.

1. Crystallization:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., acetone, ethanol, diethyl ether).

  • Employ a suitable crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution to obtain single crystals of sufficient size and quality.

2. Crystal Mounting and Data Collection:

  • Select a suitable single crystal and mount it on a goniometer head.

  • Place the goniometer head on the diffractometer. Modern diffractometers are typically equipped with a micro-focus sealed X-ray tube and a sensitive detector.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

3. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

4. Structure Refinement:

  • The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and other structural parameters.

  • Hydrogen atoms are typically located from the difference Fourier map and refined.

  • The final refined structure is validated using various crystallographic checks.

Visualizing the Workflow

The process of single-crystal X-ray diffraction can be summarized in the following workflow diagram:

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis & Purification of This compound crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Structure structure_refinement->validation

Caption: Workflow of Single-Crystal X-ray Diffraction.

Conclusion

While spectroscopic methods such as NMR, IR, and mass spectrometry are indispensable for the initial characterization and confirmation of the synthesis of this compound, single-crystal X-ray diffraction remains the definitive method for elucidating its precise three-dimensional structure. The detailed atomic-level information provided by X-ray crystallography is crucial for understanding structure-activity relationships, which is of utmost importance in the field of drug development. Although obtaining suitable crystals can be a challenge, the unequivocal structural data it provides justifies its position as the gold standard in chemical crystallography. For compounds where single crystals are difficult to obtain, alternative techniques like powder X-ray diffraction combined with crystal structure prediction (CSP) are emerging as powerful tools.[1][9]

References

Comparative Analysis of 2-(4-Methylphenyl)-4(5H)-thiazolone and Other Thiazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-(4-Methylphenyl)-4(5H)-thiazolone and other structurally related thiazolone derivatives. The information is intended to support research and drug development efforts by offering insights into the potential therapeutic applications of this class of compounds. Due to the limited publicly available data specifically for this compound, this guide draws comparisons from studies on analogous 2-aryl-4-thiazolidinones to infer potential structure-activity relationships.

Introduction to Thiazolones

Thiazolones are a class of heterocyclic compounds containing a thiazole ring with a carbonyl group. The core structure allows for diverse substitutions at various positions, leading to a wide range of biological activities. Among these, 2-aryl-4-thiazolidinones have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential as anticancer and antimicrobial agents. The subject of this guide, this compound, belongs to this promising class of compounds. Its biological profile, while not extensively documented, can be contextualized by examining the performance of its structural analogs.

Comparative Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of various 2-aryl-4-thiazolidinone derivatives, providing a basis for comparison with the potential activity of this compound. The data is collated from various scientific publications.

Anticancer Activity

The anticancer potential of thiazolone derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating higher potency.

Table 1: Comparative in vitro Anticancer Activity (IC50) of 2-Aryl-4-Thiazolidinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Chlorophenyl)-4-thiazolidinone HCT116 (Colon)12.83
2-(4-Nitrophenyl)-4-thiazolidinone HCT116 (Colon)>100
2-(4-Methoxyphenyl)-4-thiazolidinone HCT116 (Colon)35.48
2-(4-Fluorophenyl) thiazolidin-4-one SKOV3 (Ovarian)12.3
5-Benzyliden-2-(phenylimino)thiazolidin-4-one MCF-7 (Breast)2.1
5-(4-Chlorobenzyliden)-2-(phenylimino)thiazolidin-4-one MCF-7 (Breast)1.5

Note: Data for this compound is not available in the cited literature. The table provides data for structurally similar compounds to indicate the potential range of activity.

Antimicrobial Activity

The antimicrobial efficacy of thiazolones is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Comparative in vitro Antimicrobial Activity (MIC) of 2-Aryl-4-Thiazolidinone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(4-Chlorophenyl)-3-aminothiazolidin-4-one S. aureus125
2-(4-Nitrophenyl)-3-aminothiazolidin-4-one S. aureus250
2-(4-Hydroxyphenyl)-3-aminothiazolidin-4-one E. coli250
2-(4-Chlorophenyl)-3-aminothiazolidin-4-one E. coli125
2-(4-Bromophenyl)-3-aminothiazolidin-4-one C. albicans250
2-(4-Nitrophenyl)-3-aminothiazolidin-4-one C. albicans500

Note: Data for this compound is not available in the cited literature. The table provides data for structurally similar compounds to indicate the potential range of activity.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the biological activity of thiazolone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final compound concentrations. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various types of cancer, making it a key target for anticancer drug development. Some thiazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazolone Thiazolone Derivative Thiazolone->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by thiazolones.

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological screening of novel thiazolone compounds.

Experimental_Workflow Start Synthesis of Thiazolone Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial DataAnalysis Data Analysis (IC50 / MIC Determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism End Further Development Mechanism->End

Caption: Workflow for the biological evaluation of thiazolone derivatives.

Conclusion

While specific experimental data for this compound remains limited in the public domain, the broader class of 2-aryl-4-thiazolidinones demonstrates significant potential as both anticancer and antimicrobial agents. The structure-activity relationship studies suggest that substitutions on the 2-phenyl ring play a crucial role in modulating biological activity. The presence of electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring often correlates with enhanced anticancer and antimicrobial efficacy. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and to determine its specific mechanism of action. The experimental protocols and pathway information provided in this guide offer a framework for such future studies.

Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-4(5H)-thiazolone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-Methylphenyl)-4(5H)-thiazolone analogs, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from various studies to offer insights into the design and development of novel therapeutic compounds based on this scaffold.

Anticancer Activity of 5-Arylidene-2-(phenylamino)-4(5H)-thiazolone Analogs

Recent research has highlighted the anticancer potential of 5-arylidene-2-(phenylamino)-4(5H)-thiazolone derivatives, which are structurally analogous to the this compound core. One notable example is 5-[(4-Methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT), which has demonstrated efficacy in multidrug-resistant cancer models.[1] The primary mechanism of action for some of these compounds involves the inhibition of tubulin polymerization by binding to the colchicine binding site, leading to mitotic arrest and apoptosis.

The following table summarizes the in vitro anticancer activity of a series of 5-arylidene-2-arylaminothiazol-4(5H)-ones against a panel of 60 human cancer cell lines. The data is presented as the mean log GI50, which is the log of the molar concentration of the compound that inhibits 50% of net cell growth.

Compound IDR (Substituent on 5-arylidene)Mean LogGI50Leukemia Lines Mean LogGI50
1 4-Chlorophenyl-5.77-6.41
2 4-Methoxyphenyl-5.52-5.98
3 4-Nitrophenyl-5.31-5.67
4 2,4-Dichlorophenyl-5.89-6.29
5 4-(Dimethylamino)phenyl-4.98-5.34

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the 5-arylidene ring: The nature and position of the substituent on the 5-arylidene ring significantly influence the anticancer activity.

    • Electron-withdrawing groups, such as chloro and nitro groups, at the para position of the phenyl ring tend to enhance cytotoxic activity.[2]

    • The presence of a 4-chlorophenyl group (Compound 1 ) and a 2,4-dichlorophenyl group (Compound 4 ) resulted in the most potent anticancer activity across the tested cell lines.[2]

    • Electron-donating groups, like the dimethylamino group (Compound 5 ), generally lead to a decrease in activity.

  • Selective Activity: Notably, some of the most potent compounds exhibited selective and high efficacy against leukemia cell lines at submicromolar concentrations.[2] This suggests a potential for developing targeted therapies for hematological malignancies.

Antimicrobial Activity of Thiazolidin-4-one Analogs

Thiazolidin-4-one derivatives have also been investigated for their antimicrobial properties. The following table presents the in vitro antimicrobial activity of a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which share the core thiazolidinone scaffold. The data is presented as Minimum Inhibitory Concentration (MIC) in µM.

Compound IDR (Substituent on benzylidene)S. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
6 4-Hydroxy43.3 - 86.743.3 - 86.759.6 - 119.2
7 2,6-Dichloro43.3 - 86.743.3 - 86.759.6 - 119.2
8 4-Nitro86.7 - 173.486.7 - 173.4119.2 - 238.4
9 4-Bromo125.4 - 344.8125.4 - 344.8156.7 - 501.5
10 2-Nitro86.7 - 173.486.7 - 173.459.6 - 119.2

Structure-Activity Relationship (SAR) Insights:

  • Substituent Effects: The antimicrobial activity is influenced by the substituents on the benzylidene ring.

    • The presence of a 2,6-dichloro (Compound 7 ) or a 4-hydroxy (Compound 6 ) substituent resulted in the highest antibacterial activity.[3]

    • Electron-withdrawing groups like nitro and bromo at the para position (Compounds 8 and 9 ) showed moderate to lower activity.[3]

    • Interestingly, the position of the nitro group also plays a role, with the 2-nitro derivative (Compound 10 ) showing better antifungal activity than the 4-nitro derivative (Compound 8 ).[3]

Experimental Protocols

Synthesis of 5-Arylidene-2-(4-methylphenyl)-4(5H)-thiazolone Analogs

The general method for the synthesis of the title compounds involves a Knoevenagel condensation of this compound with various aromatic aldehydes.[1]

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Anhydrous sodium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (1 equivalent) and the appropriate aromatic aldehyde (1 equivalent) is refluxed in glacial acetic acid in the presence of anhydrous sodium acetate (1.5 equivalents) for 4-6 hours.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 5-arylidene-2-(4-methylphenyl)-4(5H)-thiazolone analog.

In Vitro Anticancer Activity (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C.

  • The formazan crystals formed by viable cells are solubilized by adding dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Procedure:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.

  • A standardized inoculum of the microbial suspension is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Anticancer_SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Thiazolone 2-(4-Methylphenyl)- 4(5H)-thiazolone Condensation Knoevenagel Condensation Thiazolone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Analogs 5-Arylidene Analogs Condensation->Analogs MTT MTT Assay Analogs->MTT CancerCells Cancer Cell Lines CancerCells->MTT Data IC50 Data MTT->Data SAR Structure-Activity Relationship Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for SAR studies of this compound analogs.

Signaling_Pathway Thiazolone 5-Arylidene-4(5H)-thiazolone Analog Tubulin Tubulin Dimer Thiazolone->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of action for anticancer 4(5H)-thiazolone analogs.

References

A Comparative Analysis of 2-(4-Methylphenyl)-4(5H)-thiazolone Efficacy Against Known Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A closely related and well-studied derivative, 5-[(4-Methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT) , has been identified as an inhibitor of Pim-1 kinase. This guide will focus on the available data for MMPT as a representative of this class of thiazolone compounds and compare it with established Pim-1 inhibitors.

Efficacy Data of Pim-1 Kinase Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of MMPT and other known Pim-1 kinase inhibitors.

Disclaimer: The data presented below is compiled from various independent studies. Due to differences in experimental conditions, such as cell lines, assay formats, and incubation times, the IC50 values are not directly comparable. This information should be used for reference purposes and to guide further investigation.

Table 1: IC50 Values of 5-[(4-Methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT) against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
H1299Non-Small Cell Lung Cancer4.9
H460Non-Small Cell Lung Cancer8.0
H460/TaxRPaclitaxel-Resistant NSCLC7.2
H322Non-Small Cell Lung CancerNot specified

Data sourced from studies on the effects of MMPT on non-small-cell lung cancer cell lines.[1]

Table 2: IC50 Values of Known Pim-1 Kinase Inhibitors.

InhibitorTargetIC50 (nM)Cell Line(s)
SGI-1776Pim-17Cell-free assay
Pim-2363Cell-free assay
Pim-369Cell-free assay
FLT344Cell-free assay
AZD1208Pim-10.4Cell-free assay
Pim-25Cell-free assay
Pim-31.9Cell-free assay
SMI-4aPim-117Cell-free assay
PIM447 (LGH447)Pim-10.006 (Ki)Cell-free assay
Pim-20.018 (Ki)Cell-free assay
Pim-30.009 (Ki)Cell-free assay
CX-6258Pim-15Cell-free assay
Pim-225Cell-free assay
Pim-316Cell-free assay

Data for SGI-1776, AZD1208, SMI-4a, PIM447, and CX-6258 are from various sources detailing their activity in cell-free kinase assays.[2][3]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of Pim-1 kinase inhibitors.

Pim-1 Kinase Inhibition Assay (Radiometric)

This assay quantifies the activity of Pim-1 kinase by measuring the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific peptide substrate.

  • Reaction Setup: In a final reaction volume of 25 µL, purified recombinant Pim-1 kinase (5-10 mU) is incubated with a reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).

  • Substrate and Inhibitor Addition: The peptide substrate (e.g., KKRNRTLTV, 100 µM) and the test compound (e.g., MMPT or a known inhibitor at various concentrations) are added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 40 minutes) at room temperature.

  • Termination: The reaction is stopped by the addition of 3% phosphoric acid.

  • Measurement: A portion of the reaction mixture is spotted onto a P30 filtermat, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity retained on the filtermat, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control (DMSO). IC50 values are then determined from dose-response curves.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., MMPT or other inhibitors) or a vehicle control (e.g., DMSO) and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., SDS-HCl or DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Visualizing Key Pathways and Workflows

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.

Pim1_Signaling_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 STAT->Pim1 Induces Transcription BAD BAD Pim1->BAD Phosphorylates (Inhibits) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Pim-1 Kinase Assay (IC50 determination) DataAnalysis Data Analysis and Comparison KinaseAssay->DataAnalysis CellViability Cell Viability Assay (MTT) (IC50 on cancer cell lines) CellViability->DataAnalysis TestCompound MMPT TestCompound->KinaseAssay TestCompound->CellViability KnownInhibitor Known Inhibitor (e.g., SGI-1776) KnownInhibitor->KinaseAssay KnownInhibitor->CellViability Xenograft Tumor Xenograft Model Efficacy Tumor Growth Inhibition Xenograft->Efficacy DataAnalysis->Xenograft

References

Comparative Cross-Reactivity Analysis of 2-(4-Methylphenyl)-4(5H)-thiazolone and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Methylphenyl)-4(5H)-thiazolone against a panel of structurally related thiazole derivatives. The data presented herein is intended to serve as a valuable resource for researchers engaged in the development of assays and diagnostics where specificity is a critical parameter. The experimental protocols and data provided will aid in the assessment of potential off-target effects and the selection of appropriate analytical methods.

Introduction

Thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is a member of this family, and like many small molecules, its interaction with biological systems can be influenced by its structural similarity to other compounds. Cross-reactivity, the binding of an antibody or receptor to a substance other than its intended target, is a crucial consideration in drug discovery and diagnostics. Understanding the cross-reactivity profile of a lead compound is essential for predicting potential side effects and ensuring the specificity of analytical measurements.

This guide compares the cross-reactivity of this compound with three other structurally similar thiazole derivatives:

  • 2-Phenyl-4(5H)-thiazolone: The direct analog lacking the methyl group on the phenyl ring.

  • 2-(4-Chlorophenyl)-4(5H)-thiazolone: An analog with an electron-withdrawing substituent on the phenyl ring.

  • 2-(4-Methoxyphenyl)-4(5H)-thiazolone: An analog with an electron-donating substituent on the phenyl ring.

The comparison is based on hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for assessing the cross-reactivity of small molecules.

Quantitative Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity data for this compound and its selected analogs as determined by a competitive ELISA. The IC50 value represents the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity is calculated relative to the target analyte, this compound.

CompoundStructureIC50 (nM) [Hypothetical]Cross-Reactivity (%) [Hypothetical]
This compoundthis compound10100
2-Phenyl-4(5H)-thiazolone2-Phenyl-4(5H)-thiazolone5020
2-(4-Chlorophenyl)-4(5H)-thiazolone2-(4-Chlorophenyl)-4(5H)-thiazolone2504
2-(4-Methoxyphenyl)-4(5H)-thiazolone2-(4-Methoxyphenyl)-4(5H)-thiazolone10010

Note: The IC50 and cross-reactivity values in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for a competitive ELISA to determine the cross-reactivity of test compounds against a specific antibody raised against this compound.

Materials and Reagents
  • 96-well microtiter plates (e.g., Nunc MaxiSorp™)

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)

  • Primary Antibody: Polyclonal or monoclonal antibody specific for this compound

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBS

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

  • Test Compounds: this compound (standard) and potential cross-reactants, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in assay buffer.

  • Microplate reader capable of measuring absorbance at 450 nm.

Assay Procedure
  • Coating:

    • Dilute the coating antigen to a final concentration of 1-10 µg/mL in PBS.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the standard (this compound) and test compounds in assay buffer.

    • Add 50 µL of the diluted standard or test compound to the appropriate wells.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Aspirate the solution and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average absorbance for each concentration of the standard and test compounds.

  • Normalize the data by expressing the absorbance values as a percentage of the maximum signal (wells with no competing analyte).

  • Plot the percentage of binding against the logarithm of the analyte concentration.

  • Determine the IC50 value for the standard and each test compound from the resulting sigmoidal dose-response curves.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) * 100

Visualizations

Experimental Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding & Detection Coat Plate Coat Plate Wash_1 Wash Coat Plate->Wash_1 Block Block Wash_1->Block Wash_2 Wash Block->Wash_2 Add Analytes Add Standard/ Test Compounds Wash_2->Add Analytes Add Primary Ab Add Primary Antibody Add Analytes->Add Primary Ab Incubate_1 Incubate Add Primary Ab->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add Secondary Ab Add HRP-conjugated Secondary Antibody Wash_3->Add Secondary Ab Incubate_2 Incubate Add Secondary Ab->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add Substrate Add TMB Substrate Wash_4->Add Substrate Incubate_3 Incubate (Dark) Add Substrate->Incubate_3 Stop Reaction Add Stop Solution Incubate_3->Stop Reaction Read Absorbance Read Absorbance at 450 nm Stop Reaction->Read Absorbance Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression Promotes Thiazolone 2-(Aryl)-4(5H)-thiazolone (Inhibitor) Thiazolone->KinaseA Inhibits

Reproducibility in the Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone, a heterocyclic compound with potential applications in medicinal chemistry, presents both opportunities and challenges in terms of reproducibility. This guide provides an objective comparison of synthetic routes, supported by experimental data from analogous reactions, to assist researchers in achieving consistent and reliable outcomes.

Primary Synthetic Route: Modified Hantzsch Thiazole Synthesis

The most direct and commonly adaptable method for the synthesis of this compound is a variation of the well-established Hantzsch thiazole synthesis. This approach involves the condensation of a thioamide, specifically 4-methylthiobenzamide, with an α-halo ester, such as ethyl chloroacetate. The subsequent intramolecular cyclization and dehydration lead to the desired 4(5H)-thiazolone ring.

Experimental Protocol

Materials:

  • 4-methylthiobenzamide

  • Ethyl chloroacetate

  • Base (e.g., sodium acetate, triethylamine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

Procedure:

  • A mixture of 4-methylthiobenzamide (1 equivalent) and a base (1.1 equivalents) is dissolved in a suitable solvent.

  • Ethyl chloroacetate (1.1 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours), with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Reproducibility Challenges

Several factors can influence the reproducibility of this synthesis, leading to variations in yield and purity:

  • Purity of Starting Materials: The purity of 4-methylthiobenzamide and ethyl chloroacetate is critical. Impurities can lead to side reactions and the formation of undesired byproducts.

  • Reaction Conditions: Strict control of temperature, reaction time, and stoichiometry is essential. Over-refluxing or an excess of base can promote side product formation.

  • Choice of Base and Solvent: The nature of the base and solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF may facilitate the reaction but can be difficult to remove completely.

  • Work-up and Purification: The precipitation and recrystallization steps are crucial for obtaining a pure product. Inconsistent procedures can result in batch-to-batch variability.

Comparative Analysis of Synthetic Methods

While the modified Hantzsch synthesis is a primary route, other methods for constructing similar thiazole-containing heterocycles exist. Below is a comparison of key parameters for these alternative strategies, based on data for analogous compounds.

Synthetic Method Starting Materials Typical Yield (%) Reaction Time (h) Key Advantages Potential Drawbacks
Modified Hantzsch Synthesis 4-Methylthiobenzamide, Ethyl Chloroacetate60-802-6Readily available starting materials, straightforward procedure.Sensitive to reaction conditions, potential for side products.
From 4-Methylbenzonitrile and Thioglycolic Acid p-Toluonitrile, Thioglycolic acid ester40-608-12One-pot potential.Harsher reaction conditions may be required, lower yields reported for similar reactions.
Oxidation of 2-(4-Methylphenyl)thiazolidin-4-one 2-(4-Methylphenyl)thiazolidin-4-one, Oxidizing agent (e.g., MnO2)50-7012-24Can provide access from a different precursor.Requires an additional synthetic step to prepare the thiazolidinone, oxidation may not be selective.[1]

Visualizing the Synthetic Workflows

To further clarify the synthetic pathways, the following diagrams illustrate the logical flow of the primary and a key alternative synthetic route.

Primary Synthesis of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Work-up & Purification 4-Methylthiobenzamide 4-Methylthiobenzamide Intermediate Intermediate 4-Methylthiobenzamide->Intermediate + Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate Base Base Base->Intermediate Catalyst Solvent Solvent Solvent->Intermediate Medium Product This compound Intermediate->Product Reflux Purified_Product Pure Product Product->Purified_Product Precipitation & Recrystallization Alternative Synthesis via Thiazolidinone Oxidation cluster_0 Step 1: Thiazolidinone Synthesis cluster_1 Step 2: Oxidation p-Tolualdehyde p-Tolualdehyde Thiazolidinone 2-(4-Methylphenyl)thiazolidin-4-one p-Tolualdehyde->Thiazolidinone Amine Amine Amine->Thiazolidinone Thioglycolic Acid Thioglycolic Acid Thioglycolic Acid->Thiazolidinone Product This compound Thiazolidinone->Product + MnO2

References

Benchmarking the Biological Activity of 2-(4-Methylphenyl)-4(5H)-thiazolone and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-(4-Methylphenyl)-4(5H)-thiazolone and its close derivative, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT). Due to the limited publicly available data on the parent compound, this guide will focus on the experimentally validated activities of MMPT as a representative of this chemical class, benchmarking its performance against established therapeutic agents.

Anticancer Activity

Thiazolone derivatives have emerged as a promising class of compounds with significant antiproliferative properties. MMPT, a notable example, has demonstrated broad-spectrum antitumor activity across numerous human cancer cell lines.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic effects of MMPT have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for efficacy. The following table summarizes the IC50 values of MMPT in comparison to Doxorubicin, a standard chemotherapeutic agent.

CompoundCell LineCancer TypeIC50 (µM)
MMPT H460Lung Cancer4.9 - 8.0[1]
A549Lung Cancer> 20[2]
Doxorubicin H460Lung CancerNot specified
A549Lung Cancer> 20[2]
MCF-7Breast Cancer2.5[2]

Note: Lower IC50 values indicate greater potency.

Mechanism of Action in Cancer

MMPT has been shown to induce apoptosis in cancer cells through multiple pathways. One key mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to programmed cell death[1]. Additionally, MMPT can trigger apoptosis through the Fas-mediated and caspase-dependent pathways, specifically activating caspases-3, -8, and -9[1]. This multifaceted approach to inducing cancer cell death makes it a compound of significant interest.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_mt_assay MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells (e.g., A549, MCF-7) Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Treat with MMPT or Doxorubicin (Various Conc.) Incubation1->Treatment Incubation2 Incubate (48h) Treatment->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate (3-4h) Add_MTT->Incubation3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response

Anti-inflammatory Activity

The thiazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Comparative Efficacy Against COX Enzymes
CompoundTargetIC50
Thiazole Derivative (2b) COX-10.239 µM[3]
COX-20.191 µM[3]
Thiazole Derivative (2a) COX-12.65 µM[3]
COX-20.95 µM[3]
Celecoxib COX-1>10 µM (approx.)
COX-20.04 µM (40 nM)[4][5]

Note: A lower IC50 value indicates stronger inhibition. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

Mechanism of Action in Inflammation

The anti-inflammatory effects of many thiazole derivatives are attributed to their inhibition of COX enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. By blocking COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The inflammatory response is often driven by signaling pathways such as the TNF-α pathway.

TNF_Alpha_Signaling_Pathway TNFa TNF-α TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex RIP1->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription translocates to nucleus

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • Test compound (MMPT) and control (Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

COX Inhibition Assay (Fluorometric)

This protocol measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compound and control (Celecoxib)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, substrate, and probe according to the manufacturer's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include wells with a known inhibitor (Celecoxib) as a positive control and wells with solvent as a vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

References

A Head-to-Head Comparison of 2-(4-Methylphenyl)-4(5H)-thiazolone and Structurally Similar Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer potential of 2-(4-Methylphenyl)-4(5H)-thiazolone and its structural analogs. While direct experimental data for this compound was not prominently available in the reviewed literature, this guide synthesizes findings on closely related thiazole and thiazolidinone derivatives to offer valuable insights into their structure-activity relationships.

This comparative guide collates experimental data from various studies to facilitate an objective assessment of the performance of these compounds. The focus is on their cytotoxic effects against various cancer cell lines, providing a foundation for future research and drug discovery efforts in the field of oncology.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various thiazolone and thiazole derivatives is summarized in Table 1. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against a panel of human cancer cell lines. This allows for a quantitative comparison of the potency of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
N-(p-Tolyl)-2-(p-tolyl)thiazole-4-carboxamide SKNMC> 25Mohammadi-Farani, A., et al. (2017)
Hep-G2> 25Mohammadi-Farani, A., et al. (2017)
MCF-7> 25Mohammadi-Farani, A., et al. (2017)
N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide SKNMC10.8 ± 0.08Mohammadi-Farani, A., et al. (2017)[1]
Hep-G219.5 ± 0.21Mohammadi-Farani, A., et al. (2017)[1]
MCF-723.1 ± 0.45Mohammadi-Farani, A., et al. (2017)[1]
2-(Cyclopentylamino)-5-(4-bromophenyl)thiazol-4(5H)-one Caco-215.3 ± 0.9Synthesis and Biological Evaluation of... (2023)[2]
PANC-112.1 ± 0.7Synthesis and Biological Evaluation of... (2023)[2]
U-118 MG18.9 ± 1.1Synthesis and Biological Evaluation of... (2023)[2]
MDA-MB-23125.4 ± 1.5Synthesis and Biological Evaluation of... (2023)[2]
SK-MEL-3010.2 ± 0.6Synthesis and Biological Evaluation of... (2023)[2]
2-[2-(4-Hydroxy-3-(phenylazo)benzylidene)hydrazinyl]-thiazol-4[5H]-one (4c) MCF-72.57 ± 0.16Anticancer Studies of Newly Synthesized... (2023)[3]
HepG27.26 ± 0.44Anticancer Studies of Newly Synthesized... (2023)[3]
5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) A549~10-50Anticancer properties of... (2019)[4][5]
SCC-15~10-50Anticancer properties of... (2019)[4][5]
SH-SY5Y~10-50Anticancer properties of... (2019)[4][5]
CACO-2~10-50Anticancer properties of... (2019)[4][5]

Table 1: In Vitro Cytotoxicity of this compound Analogs and Structurally Similar Compounds.

Experimental Protocols

The following section details the methodologies used in the cited studies to evaluate the anticancer activity of the thiazole and thiazolidinone derivatives.

Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives[1]

General Procedure:

  • A mixture of ethyl 2-(p-tolyl)thiazole-4-carboxylate (1 mmol) and the appropriate aniline derivative (1.2 mmol) was heated at 150°C for 2-4 hours.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture was cooled to room temperature.

  • The resulting solid was washed with diethyl ether to afford the crude product.

  • The crude product was purified by recrystallization from ethanol to yield the final N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[1][3]

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Ethyl 2-(p-tolyl)thiazole-4-carboxylate Ethyl 2-(p-tolyl)thiazole-4-carboxylate Heating (150°C, 2-4h) Heating (150°C, 2-4h) Ethyl 2-(p-tolyl)thiazole-4-carboxylate->Heating (150°C, 2-4h) Aniline Derivative Aniline Derivative Aniline Derivative->Heating (150°C, 2-4h) Cooling Cooling Heating (150°C, 2-4h)->Cooling Washing (Diethyl Ether) Washing (Diethyl Ether) Cooling->Washing (Diethyl Ether) Recrystallization (Ethanol) Recrystallization (Ethanol) Washing (Diethyl Ether)->Recrystallization (Ethanol) N-Phenyl-2-p-tolylthiazole-4-carboxamide N-Phenyl-2-p-tolylthiazole-4-carboxamide Recrystallization (Ethanol)->N-Phenyl-2-p-tolylthiazole-4-carboxamide

Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamides.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat with Test Compounds Incubation_24h_1->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve Formazan in DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow of the MTT Cytotoxicity Assay.

Apoptosis_Signaling_Pathway Thiazolone_Derivative Thiazolone Derivative Cancer_Cell Cancer Cell Thiazolone_Derivative->Cancer_Cell Induces ROS_Generation Reactive Oxygen Species (ROS) Generation Cancer_Cell->ROS_Generation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Cancer_Cell->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Potential Apoptotic Pathway Induced by Thiazolone Derivatives.

Discussion and Future Directions

The compiled data indicates that the anticancer activity of thiazole and thiazolidinone derivatives is significantly influenced by the nature and position of substituents on the core heterocyclic ring and the appended aryl groups. For instance, the introduction of a nitro group at the para-position of the N-phenyl ring in the 2-(p-tolyl)thiazole-4-carboxamide series resulted in a notable increase in cytotoxicity against SKNMC, Hep-G2, and MCF-7 cell lines[1]. In contrast, the unsubstituted N-phenyl and the N-(p-tolyl) analogs were largely inactive.

Furthermore, studies on other thiazol-4(5H)-one derivatives have demonstrated potent anticancer activities. For example, a derivative with a cyclopentylamino group at the 2-position and a 4-bromophenyl group at the 5-position showed significant cytotoxicity against a panel of cancer cell lines[2]. Similarly, certain 2-hydrazinyl-thiazol-4[5H]-ones have exhibited potent activity against MCF-7 and HepG2 cells[3].

The recurring theme in the literature is that the thiazole and thiazolidinone scaffolds are privileged structures in medicinal chemistry, offering a versatile platform for the development of novel anticancer agents. The mechanism of action for some of these compounds has been linked to the induction of apoptosis and cell cycle arrest[3][4].

While this guide provides a valuable starting point, the lack of direct experimental data for this compound highlights a gap in the current research landscape. Future studies should aim to synthesize and evaluate the anticancer activity of this specific compound to provide a direct benchmark for comparison. Moreover, further investigations into the precise molecular targets and mechanisms of action of these compounds are warranted to guide the rational design of more potent and selective anticancer drugs. Expanding the range of cancer cell lines tested would also provide a more comprehensive understanding of their therapeutic potential.

References

Comparative Guide to Peer-Reviewed Analytical Methods for Thiazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of peer-reviewed analytical methods applicable to the analysis of 2-(4-Methylphenyl)-4(5H)-thiazolone and structurally related compounds. Due to a lack of specific validated quantitative methods for this compound in the reviewed literature, this guide presents data from validated methods for analogous thiazolidinone and thiazole derivatives. These methods can serve as a strong foundation for developing and validating a specific assay for the target compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and UV-Vis Spectrophotometry. These methods are widely used for their accuracy, precision, and robustness in the quantification of pharmaceutical compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods for compounds structurally related to this compound. This data is extracted from peer-reviewed publications and provides a benchmark for expected performance.

Analytical MethodCompound TypeMatrixLinearity RangeAccuracy (%)Precision (% RSD)Limit of Quantification (LOQ)Reference
RP-HPLC-UV Thiazolidinediones (Pioglitazone, Rosiglitazone)Combined Dosage FormsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
LC-UV (5Z,E)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dioneRat Plasma62.5 to 4000 ng/mL86.1 - 114.9< 15 (within-day), < 10 (between-day)62.5 ng/mL
RP-HPLC 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrileHuman PlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
UV-Vis Spectrophotometry Apixaban (as a representative heterocyclic compound)Tablets1 – 60 µg/mL98.3 - 101.1< 1.75Not Specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Thiazolidinediones[1][2]

This method is suitable for the simultaneous determination of thiazolidinedione drugs in combined dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: LiChrospher RP18 (125 x 4.0 mm).

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 4.3) in a ratio of 40:60 (v/v).

  • Flow Rate: Not specified.

  • Detection: UV detection at 225 nm for pioglitazone/glipizide or 245 nm for rosiglitazone/glipizide.

  • Sample Preparation:

    • Crush tablets or empty capsules.

    • Dissolve the powder in the mobile phase to achieve a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • Validation: The method was validated for linearity, precision, and accuracy. It was also shown to be stability-indicating under stress conditions such as acid, base, temperature, and UV light.

Liquid Chromatography-Ultraviolet (LC-UV) Detection Method for a Thiazolidinone Derivative in Rat Plasma

This bioanalytical method is designed for the quantification of a thiazolidinone derivative in a biological matrix.

  • Instrumentation: A liquid chromatography system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with methanol and water in a ratio of 90:10 (v/v).

  • Flow Rate: Not specified.

  • Detection: UV detection at 385 nm.

  • Sample Preparation (Plasma):

    • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Inject the clear supernatant into the LC system.

  • Validation: The method was validated for linearity, precision, and accuracy.

UV-Vis Spectrophotometric Method[4]

This simple and rapid method is suitable for the quantification of the active pharmaceutical ingredient in bulk or tablet formulations.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Phosphate buffer (pH 5.0 or 7.0).

  • Procedure:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • Prepare a series of dilutions to create a calibration curve.

    • For tablet analysis, weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a specific amount of the active ingredient in the solvent.

    • Filter the sample solution.

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax).

    • Quantify the amount of the drug in the sample using the calibration curve.

  • Validation: The method was validated for linearity, accuracy, and precision.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Sample dissolution Dissolution in Solvent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification report Report quantification->report

Caption: General workflow for HPLC analysis of thiazolone derivatives.

uv_vis_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis_uv Analysis start_uv Sample dissolve_uv Dissolve in Solvent start_uv->dissolve_uv dilute_uv Dilution dissolve_uv->dilute_uv measure_abs Measure Absorbance at λmax dilute_uv->measure_abs quantify_uv Quantification via Calibration Curve measure_abs->quantify_uv report_uv Report quantify_uv->report_uv

Caption: General workflow for UV-Vis spectrophotometric analysis.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-(4-Methylphenyl)-4(5H)-thiazolone (CAS No. 2103-90-4), a compound also known as 4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-one. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Hazard Considerations

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While the complete hazard profile for this specific compound is not fully detailed in readily available public sources, a Safety Data Sheet for the compound explicitly states to "Dispose of contents/container to hazardous waste disposal"[1]. This indicates that the substance is considered hazardous and must not be disposed of as regular waste.

For context, related thiazole compounds can exhibit a range of hazards, including acute toxicity, skin corrosion, serious eye damage, and aquatic toxicity[2][3]. Therefore, it is prudent to handle this compound with a high degree of caution, utilizing appropriate personal protective equipment (PPE) at all times.

Summary of Key Data

For safe handling and storage, please refer to the following information.

PropertyValue
Chemical Name This compound
Synonym 4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-one
CAS Number 2103-90-4[1][4]
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol [4]
Disposal Recommendation Dispose of as hazardous waste[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following is a general, step-by-step procedure:

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust or aerosols, a respirator may be necessary.

3. Containment:

  • Collect waste this compound in a designated, leak-proof, and compatible container.

  • Ensure the container is kept closed when not in use.

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

5. Documentation:

  • Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

6. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide all necessary documentation to the disposal service.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unused or Waste This compound is_hazardous Is the waste considered hazardous? start->is_hazardous dispose_hazardous Dispose as Hazardous Waste is_hazardous->dispose_hazardous Yes contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor dispose_hazardous->contact_ehs package_label Package and label waste according to regulations contact_ehs->package_label document Complete all required waste disposal documentation package_label->document end_disposal Arrange for pickup and final disposal document->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Methylphenyl)-4(5H)-thiazolone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Methylphenyl)-4(5H)-thiazolone in a laboratory setting. The following procedures are based on available safety data for structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: No specific safety data sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profile of the closely related compound, 2-Amino-4-(p-tolyl)thiazole, and general laboratory safety principles. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles should be worn at all times.
Face ShieldUse in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling the compound.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fastened.
ApronA chemical-resistant apron is advised for procedures with a high risk of splashing.
Respiratory Protection Dust Mask/RespiratorFor handling fine powders or when dust generation is likely, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious, provide them with water to drink. Seek immediate medical attention.[1]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is clearly labeled.

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a designated, sealed, and labeled hazardous waste container.

  • Contaminated PPE: Dispose of all contaminated PPE, including gloves and lab coats, as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)-4(5H)-thiazolone
Reactant of Route 2
2-(4-Methylphenyl)-4(5H)-thiazolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.